molecular formula C6H11NO B7856685 (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B7856685
M. Wt: 113.16 g/mol
InChI Key: POOPWPIOIMBTOH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane is a high-value bicyclic scaffold serving as a key intermediate in pharmaceutical research and development. This compound is part of a class of 8-heteroatom-substituted bicyclo[3.2.1]octanes that are topologically similar to tropane alkaloids. Research indicates that this structural framework is not merely an analogue but a critical pharmacophore for investigating monoamine uptake systems . Studies have demonstrated that 8-oxa analogues like this one maintain substantial binding potency at neurotransmitter transporters, providing crucial insights into the design of central nervous system (CNS) active compounds . The exploration of such 8-heteroatom replacements has been pivotal in advancing the understanding of the dopamine transporter (DAT) and serotonin transporter (SERT) inhibition, moving beyond the previous assumption that an 8-aza nitrogen was essential for activity . This makes the compound a vital tool for medicinal chemists designing novel ligands to study cocaine abuse and addiction, with the goal of developing compounds with slower onset and longer duration of action . The compound should be stored in a cool, dry place in a tightly sealed container under inert gas, as it may be air and heat sensitive . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWPIOIMBTOH-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 280-13-7 for free base) is a bridged bicyclic heterocycle that serves as a conformationally restricted bioisostere of morpholine. In modern drug discovery, this scaffold is utilized to improve metabolic stability, enhance selectivity for kinase targets (e.g., mTOR, ATR), and lock pharmacophores into bioactive conformations. By bridging the 2- and 6-positions of the morpholine ring with an ethylene bridge, the molecule adopts a rigid chair-like geometry that blocks the metabolically vulnerable


-carbon positions.

Although formally designated with (1R,5S) stereodescriptors to define the absolute configuration of the bridgehead carbons, the unsubstituted core possesses a plane of symmetry passing through the oxygen bridge and the nitrogen atom, rendering it a meso compound.

Physicochemical Profile

The 8-oxa-3-azabicyclo[3.2.1]octane core exhibits distinct physicochemical advantages over its parent morpholine scaffold, primarily driven by its increased lipophilicity and rigidity.

Table 1: Comparative Properties
Property8-Oxa-3-azabicyclo[3.2.1]octaneMorpholineImpact on Drug Design
Molecular Weight 113.16 g/mol 87.12 g/mol Slight increase; negligible impact on LE.
ClogP ~0.16-0.86Increased lipophilicity improves permeability.
pKa (Conj. Acid) ~8.88.36Slightly more basic due to ring strain/solvation effects.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 ŲIdentical polar count; shape is the differentiator.
Conformation Rigid (Bridged Chair)Flexible (Chair/Boat)Reduces entropic penalty upon binding.
Metabolic Liability Low (Bridgeheads blocked)High (

-oxidation)
Extends half-life (

).

Synthetic Methodologies

The most scalable and authoritative route to the 8-oxa-3-azabicyclo[3.2.1]octane core is the "Furan Route," which constructs the tetrahydrofuran ring first, followed by cyclization to form the piperidine ring.

The Furan Route (Standard Protocol)

This protocol describes the synthesis of the N-benzyl derivative, a versatile intermediate for subsequent deprotection and coupling.

Step 1: Reduction of Furan-2,5-dicarboxylic acid Precursor: Dimethyl furan-2,5-dicarboxylate. Reagent: LiAlH


 or DIBAL-H.
Product: Furan-2,5-diyldimethanol.

Step 2: Hydrogenation (Stereocontrol) Reagent: H


, Rh/Al

O

or Raney Ni. Conditions: High pressure, alcoholic solvent. Product: (cis)-Tetrahydrofuran-2,5-diyldimethanol . Note: The cis-stereochemistry is critical for the subsequent cyclization.

Step 3: Activation Reagent: Methanesulfonyl chloride (MsCl), Et


N.
Product: (cis)-Tetrahydrofuran-2,5-diylbis(methylene) dimethanesulfonate.

Step 4: Double Displacement Cyclization Reagent: Benzylamine (BnNH


), reflux in acetonitrile or toluene.
Product: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane .

Step 5: Deprotection (Optional) Reagent: H


, Pd/C.
Product: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride .
Synthetic Pathway Visualization

SynthesisRoute Start Dimethyl furan-2,5-dicarboxylate Inter1 Furan-2,5-diyldimethanol Start->Inter1 LiAlH4, THF, 0°C Inter2 (cis)-Tetrahydrofuran-2,5- diyldimethanol Inter1->Inter2 H2, Rh/Al2O3 (Cis-selective) Inter3 Bis-Mesylate Activated Intermediate Inter2->Inter3 MsCl, Et3N, DCM Cyclization Double Nucleophilic Substitution (BnNH2) Inter3->Cyclization BnNH2, MeCN, Reflux Product 3-Benzyl-8-oxa-3- azabicyclo[3.2.1]octane Cyclization->Product Cyclization Final 8-Oxa-3-azabicyclo[3.2.1]octane (HCl Salt) Product->Final H2, Pd/C, HCl/MeOH

Figure 1: Step-wise synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core starting from furan derivatives.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a "bridged morpholine."[1] In standard morpholines, the carbons adjacent to the nitrogen (


-carbons) are prime sites for oxidative metabolism by CYP450 enzymes (N-dealkylation or 

-hydroxylation).
  • Mechanism: The ethylene bridge in the [3.2.1] system sterically hinders these positions and prevents the formation of the iminium ion intermediate required for oxidative degradation.

  • Result: Compounds incorporating this scaffold often exhibit significantly longer in vivo half-lives (

    
    ) and reduced clearance compared to their morpholine analogs.
    
Selectivity Enhancement (Vector Orientation)

The bridge forces the morpholine ring into a rigid chair conformation. This is particularly useful in kinase inhibitor design where the "morpholine hinge binder" strategy is common.

  • Case Study: mTOR vs. PI3K Selectivity Many PI3K/mTOR inhibitors use a morpholine oxygen to hydrogen bond with the hinge region (e.g., Valine residue). The [3.2.1] bridge alters the vector of the oxygen lone pairs and the bulk of the molecule.

    • PQR620: In the development of PQR620, a highly potent mTORC1/2 inhibitor, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold was utilized to induce a >1000-fold selectivity for mTOR over PI3K

      
      . The rigid scaffold prevented the "induced fit" binding often seen with flexible morpholines in the PI3K pocket, while maintaining high affinity for the mTOR ATP site.
      
Decision Logic for Scaffold Selection

ScaffoldLogic Start Lead Compound (Morpholine Core) Check1 Metabolic Liability? Start->Check1 Check2 Selectivity Issue? Check1->Check2 Stable Solution1 Use 8-Oxa-3-aza (Blocks alpha-sites) Check1->Solution1 High Clearance Solution2 Use 8-Oxa-3-aza (Rigidifies vector) Check2->Solution2 Off-target binding Keep Retain Morpholine Check2->Keep Selective

Figure 2: Decision matrix for transitioning from a morpholine lead to a bridged bicyclic scaffold.

Handling and Safety

While specific toxicological data for the bicyclic core is proprietary to specific formulations, it generally follows the safety profile of secondary/tertiary aliphatic amines.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Hygroscopic as the hydrochloride salt. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

  • Reactivity: The ether bridge is chemically stable under standard nucleophilic and basic conditions but may be sensitive to strong Lewis acids which could cleave the ether linkage under extreme forcing conditions.

References

  • Beaufils, F., et al. (2016).[2] "Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor."[2][3][4] Cancer Research.[2] Link

  • Borch, R. F., et al. (2024). "Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors." PMC. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21983536, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride." PubChem. Link

  • Matsuo, J., et al. (2018). "Synthesis of 8-Oxabicyclo[3.2.1]octanes via TiCl4-Mediated Reactions of 3-Alkoxycyclobutanones." Synlett. Link

  • Subbaiah, M. A. M.[5][6] & Meanwell, N. A. (2021). "Bioisosteres of the phenyl ring: recent strategic applications in lead optimization and drug design." Journal of Medicinal Chemistry. Link

Sources

The Emergence of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane: A Bioisosteric Journey from Nature's Scaffolds to Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane core represents a significant evolution in medicinal chemistry, branching from the rich history of tropane alkaloids to create a new class of synthetic scaffolds with tunable properties for drug discovery. This guide traces the intellectual lineage of this unique heterocyclic system, from the discovery of its natural progenitors to the modern synthetic strategies enabling its creation and application. We will delve into the rationale behind its design, focusing on the concept of bioisosterism, and provide a detailed overview of the synthetic methodologies, mechanistic insights, and its burgeoning role in the development of novel therapeutics.

Introduction: The Legacy of Bicyclic Alkaloids

The story of the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is intrinsically linked to the broader family of tropane alkaloids, a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane core.[1][2][3] These molecules, found predominantly in plants of the Solanaceae family, have been used for centuries for their potent physiological effects.[1]

The isolation and structural elucidation of key tropane alkaloids in the 19th and early 20th centuries laid the groundwork for modern pharmacology and organic synthesis. Cocaine, with its stimulant and anesthetic properties, and atropine, known for its anticholinergic effects, are archetypal examples that spurred significant scientific inquiry.[1] The rigid, three-dimensional structure of the bicyclic core was recognized as a key determinant of their biological activity, providing a fixed spatial arrangement of functional groups for interaction with biological targets.[1][4]

The Rationale for Innovation: Bioisosterism and Scaffold Hopping

As drug discovery evolved, the focus shifted from solely relying on natural products to the rational design of synthetic molecules with improved efficacy, selectivity, and pharmacokinetic profiles. This led to the exploration of bioisosteric replacements and scaffold hopping, strategic tools in medicinal chemistry to modify molecular structures while preserving or enhancing biological activity.[5]

Bioisosteres are atoms or functional groups with similar steric and electronic properties, which can be interchanged to modulate a molecule's characteristics.[6] The replacement of the nitrogen atom at the 8-position of the tropane skeleton with an oxygen atom to give the 8-oxabicyclo[3.2.1]octane core is a classic example of such a strategy. This modification can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved drug candidates.[7] The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold takes this a step further by also modifying the carbocyclic ring with another heteroatom, offering a distinct and synthetically accessible chemical space for exploration.

Synthetic Strategies and Mechanistic Insights

The synthesis of the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane core and its derivatives is not a singular, historically documented event but rather the result of the development of various synthetic methodologies for constructing bicyclic heterocyclic systems. The specific stereochemistry of (1R,5S) necessitates stereocontrolled synthetic approaches.

Cycloaddition Reactions

One of the most powerful strategies for the construction of the 8-oxabicyclo[3.2.1]octane framework is through cycloaddition reactions.[2][8] In particular, [3+2] and [5+2] cycloadditions have proven to be effective.

For instance, the reaction of a cyclic carbonyl ylide, generated in situ from an α-diazocarbonyl compound in the presence of a rhodium(II) catalyst, with a suitable dipolarophile can lead to the formation of the oxabicyclic core.[9] The stereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

G cluster_0 Carbonyl Ylide Generation cluster_1 [3+2] Cycloaddition Diazo Compound Diazo Compound Carbonyl Ylide Carbonyl Ylide Diazo Compound->Carbonyl Ylide -N2 Rh(II) Catalyst Rh(II) Catalyst Rh(II) Catalyst->Carbonyl Ylide Oxabicyclo[3.2.1]octane Core Oxabicyclo[3.2.1]octane Core Carbonyl Ylide->Oxabicyclo[3.2.1]octane Core Dipolarophile Dipolarophile Dipolarophile->Oxabicyclo[3.2.1]octane Core

Figure 1: General workflow for the synthesis of the 8-oxabicyclo[3.2.1]octane core via a [3+2] cycloaddition reaction.

Intramolecular Cyclization Strategies

Intramolecular reactions provide a powerful means to control stereochemistry. For the synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane system, a strategy involving the cyclization of a suitably functionalized precursor is often employed. This can involve nucleophilic attack of an amine onto an electrophilic carbon, facilitated by the conformational constraints of the precursor.

A representative, albeit generalized, protocol for an intramolecular cyclization approach is as follows:

  • Starting Material Synthesis: A chiral, non-racemic starting material, often derived from the chiral pool, is functionalized to contain both the nucleophilic amine and an electrophilic center (e.g., an epoxide or a leaving group) in a stereodefined manner.

  • Cyclization: The precursor is subjected to conditions that promote intramolecular cyclization. This is often achieved by deprotection of the amine followed by spontaneous or base-catalyzed ring closure.

  • Purification: The resulting bicyclic product is purified using standard techniques such as column chromatography or crystallization.

The causality behind choosing an intramolecular approach lies in the ability to translate the stereochemistry of the acyclic precursor directly to the stereocenters of the final bicyclic product, which is crucial for obtaining the desired (1R,5S) configuration.

Tandem Reactions

More recently, elegant tandem reactions have been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. One such example is a tandem C–H oxidation/oxa-[10][10] Cope rearrangement/aldol reaction of allylic silyl ethers.[11] While not directly yielding the 3-aza variant, this methodology highlights the sophisticated strategies being employed to access this class of bicyclic systems, which could potentially be adapted.

Applications in Drug Discovery

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is of significant interest to medicinal chemists due to its rigid conformation and the presence of heteroatoms that can engage in favorable interactions with biological targets. Its structural relationship to tropane alkaloids suggests potential applications in areas targeting the central nervous system.[4]

Derivatives of the closely related 8-azabicyclo[3.2.1]octane have been extensively investigated as monoamine reuptake inhibitors for the treatment of depression and other neurological disorders.[12] The introduction of the oxygen atom in the 8-position and the nitrogen at the 3-position can fine-tune the pharmacological profile, potentially leading to compounds with improved selectivity and reduced side effects. For example, derivatives of the 8-oxabicyclo[3.2.1]octane core have shown inhibitory potency at the dopamine and serotonin transporters.[13]

Furthermore, this scaffold has been incorporated into molecules targeting a variety of other receptors and enzymes, demonstrating its versatility as a building block in drug design.[14][15]

Future Directions

The exploration of the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is still in its relatively early stages compared to its all-carbon and 8-aza counterparts. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives. The continued investigation of these compounds in various biological assays will undoubtedly uncover new therapeutic opportunities. The unique three-dimensional arrangement of heteroatoms in this scaffold makes it an attractive platform for the design of novel ligands for challenging biological targets.

Summary of Key Synthetic Approaches

Synthetic StrategyKey FeaturesStereocontrol
[3+2] Cycloaddition Convergent; rapid construction of the bicyclic core.Can be achieved with chiral catalysts or auxiliaries.
Intramolecular Cyclization Relies on stereodefined acyclic precursors.Excellent transfer of stereochemistry from starting material.
Tandem Reactions High step economy; complex transformations in a single pot.Can be highly stereoselective depending on the specific reaction.

Conclusion

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a compelling example of how the principles of bioisosterism and modern synthetic chemistry can be applied to evolve privileged structures from nature into novel platforms for drug discovery. While a singular "discovery" event is not apparent from the historical record, its emergence is a testament to the continuous innovation in the field of medicinal chemistry. The ongoing exploration of the synthesis and biological activity of its derivatives holds significant promise for the development of the next generation of therapeutics.

References

  • Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - ADDI. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). Retrieved February 17, 2026, from [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]

  • Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride - OUCI. (n.d.). Retrieved February 17, 2026, from [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021, September 1). Retrieved February 17, 2026, from [Link]

  • Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[10][10] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

  • Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction - Semantic Scholar. (2019, August 7). Retrieved February 17, 2026, from [Link]

  • WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents. (n.d.).
  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.). Retrieved February 17, 2026, from [Link]

  • Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design - Research and Reviews. (n.d.). Retrieved February 17, 2026, from [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved February 17, 2026, from [Link]

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents. (n.d.).
  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex. (2023, January 24). Retrieved February 17, 2026, from [Link]

Sources

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane: Structural Architecture, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[1][2]

Executive Summary

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a high-value pharmacophore in modern drug design.[1][2] Structurally, it is a bridged bicyclic system that functions as a conformationally restricted bioisostere of morpholine . By locking the morpholine ring into a rigid bicyclic framework, this scaffold reduces the entropic penalty of ligand-target binding, often enhancing potency and selectivity profiles in G-protein coupled receptor (GPCR) ligands and monoamine transporter inhibitors.[1][2]

This guide provides a definitive technical analysis of the scaffold’s nomenclature, stereochemical identity, synthetic accessibility, and application in medicinal chemistry.

Nomenclature and Chemical Identity

The nomenclature of bridged bicyclic systems often leads to confusion regarding stereochemistry. For 8-oxa-3-azabicyclo[3.2.1]octane, the stereodescriptors (1R,5S) are critical for defining the absolute configuration of the bridgehead carbons, despite the molecule often being meso (achiral) due to internal symmetry.[1][2]

Core Identifiers
ParameterData
IUPAC Name (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Common Name 8-Oxa-3-azabicyclooctane
CAS Number (Free Base) 280-13-7
CAS Number (HCl Salt) 54745-74-3
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES C1C2CNCC1O2
Structural Logic and Numbering

The Von Baeyer system dictates the numbering:

  • Bridgeheads (1 & 5): The carbons shared by both rings.

  • Main Bridge (2, 3, 4): The 3-atom chain containing the nitrogen (3-aza).[1][2]

  • Secondary Bridge (6, 7): The 2-atom carbon chain.[2]

  • Reference Bridge (8): The 1-atom oxygen bridge (8-oxa).[1][2]

Stereochemical Insight (The Meso Trap): In its unsubstituted form, the molecule possesses a plane of symmetry passing through the Oxygen (8) and Nitrogen (3) atoms.[1] Therefore, it is a meso compound . The descriptors (1R, 5S) indicate that C1 has the R configuration and C5 has the S configuration. Because these mirror each other across the plane of symmetry, the molecule is optically inactive.[2] However, introducing a substituent at a non-symmetric position (e.g., C2 or C6) desymmetrizes the core, creating enantiomeric pairs.[1]

G C1 C1 (1R) O8 O8 (Bridge) C1->O8 C2 C2 C1->C2 C5 C5 (1S) C6 C6 C5->C6 O8->C5 N3 N3 (Aza) C4 C4 N3->C4 C2->N3 C4->C5 C7 C7 C6->C7 C7->C1

Figure 1: Connectivity and numbering of the 8-oxa-3-azabicyclo[3.2.1]octane core.[1][2] Note the oxygen bridge (O8) connecting the bridgeheads C1 and C5.[1][2]

Synthetic Accessibility and Protocols

The synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core relies on constructing the "3-aza" bridge across a pre-existing tetrahydrofuran (THF) scaffold.[1][2] The most robust, scalable method involves the double alkylation of a primary amine using an activated cis-2,5-bis(hydroxymethyl)tetrahydrofuran derivative.[1][2]

Retrosynthetic Analysis

The bicyclic system is disassembled by breaking the C2-N3 and C4-N3 bonds.[1][2] This reveals a cis-2,5-disubstituted THF precursor.[1][2] The cis stereochemistry is non-negotiable; the trans isomer cannot span the bridge distance required to close the ring.[2]

Validated Experimental Protocol

Step 1: Activation of the Diol Precursor:cis-2,5-Bis(hydroxymethyl)tetrahydrofuran.[1][2] Reagent: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).[1] Solvent: Dichloromethane (DCM), 0°C.

Step 2: Cyclization (Double Nucleophilic Substitution) Reagents: Benzylamine (BnNH₂), Reflux. Mechanism: The amine performs two sequential S_N2 attacks on the mesylates, closing the 6-membered ring over the THF core.[2]

Step 3: Deprotection (Optional) Reagent: H₂, Pd/C (Hydrogenolysis). Product: Free secondary amine (CAS 280-13-7).[1][2]

Synthesis SM cis-2,5-Bis(hydroxymethyl)THF (Starting Material) Inter Bis-Mesylate Intermediate SM->Inter MsCl, Et3N DCM, 0°C Cyclic N-Benzyl-8-oxa-3-azabicyclo [3.2.1]octane Inter->Cyclic BnNH2, Heat (Double SN2) Final 8-Oxa-3-azabicyclo [3.2.1]octane (Free Base) Cyclic->Final H2, Pd/C (Debenzylation)

Figure 2: Synthetic workflow for the construction of the 8-oxa-3-azabicyclo[3.2.1]octane core from furan-derived precursors.

Medicinal Chemistry Applications

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is primarily utilized to modulate the physicochemical properties of drug candidates.[1][2]

Bioisosterism: The Rigid Morpholine

Morpholine is a ubiquitous solubilizing group in drug discovery. However, its chair conformation is flexible, leading to a significant entropic cost upon binding to a protein pocket.

  • Advantage: The 8-oxa-3-azabicyclo[3.2.1]octane scaffold "freezes" the morpholine geometry.[1][2] If the bioactive conformation matches this rigid structure, affinity increases significantly (typically 10-100x).[1][2]

  • Lipophilicity: The oxygen bridge lowers the LogP compared to the carbocyclic analog (bicyclo[3.2.1]octane) and the nitrogen bridge (tropane), improving water solubility and metabolic stability.[1]

Case Studies in Pharmacology
  • Monoamine Transporter Inhibitors: Analogs of this scaffold have been extensively studied as inhibitors of Dopamine (DAT) and Serotonin (SERT) transporters. The 8-oxa substitution often shifts selectivity profiles compared to the parent tropane (8-aza) alkaloids (e.g., cocaine analogs).[1][2]

    • Mechanism:[1][2][3] The lone pair on the bridge oxygen (O8) can participate in hydrogen bonding interactions distinct from the N8-methyl group of tropanes.[1][2]

  • GPCR Antagonists: Used in the design of CCR5 antagonists and Muscarinic M1/M4 agonists. The bridgehead carbons provide vectors for substituents (e.g., aryl groups) that project into hydrophobic sub-pockets with defined directionality.

Physicochemical Comparison
PropertyMorpholine8-Oxa-3-azabicyclo[3.2.1]octaneImpact
Conformation Flexible (Chair flip)Rigid (Bridged)Lower entropic penalty
Basicity (pKa) ~8.3~8.9Slightly more basic
Topological Polar Surface Area (TPSA) 12.03 Ų21.3 ŲEnhanced polarity
Chirality AchiralMeso (Achiral) / Chiral derivativesStereochemical control

References

  • Sigma-Aldrich. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride Product Sheet. (Note: While Sigma lists the isomer, the core CAS 280-13-7 refers to the 8-oxa-3-aza system).[1][2] Link

  • PubChem. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CID 21983536).[1][2][4][5][6] National Library of Medicine. Link

  • ChemicalBook. 8-Oxa-3-azabicyclo[3.2.1]octane Properties and CAS 280-13-7.[1][2][7]Link[1]

  • Meltzer, P. C., et al. (1997). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic analogs of cocaine. Journal of Medicinal Chemistry.[3] (Seminal work on 8-oxa tropane analogs).

  • Thermo Scientific Chemicals. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97%.[1][2][8]Link[1]

Sources

The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a heterocyclic analogue of the tropane alkaloids, has emerged as a compelling structural motif in medicinal chemistry. Its rigid bicyclic framework provides a unique three-dimensional architecture that allows for the precise spatial orientation of substituents, making it an ideal template for the design of potent and selective ligands for a variety of biological targets. This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 8-oxa-3-azabicyclo[3.2.1]octane derivatives, providing valuable insights for researchers engaged in the discovery and development of novel therapeutics.

The core structure of 8-oxa-3-azabicyclo[3.2.1]octane is closely related to the well-known 8-azabicyclo[3.2.1]octane (tropane) skeleton found in natural products like cocaine and atropine.[1] This structural similarity has inspired the exploration of 8-oxa-3-azabicyclo[3.2.1]octane derivatives as potential modulators of the same biological targets, often with improved pharmacological profiles. The replacement of the nitrogen bridge with an oxygen atom can significantly alter the physicochemical properties of the molecule, influencing its polarity, hydrogen bonding capacity, and metabolic stability, thereby offering advantages in drug design.

This guide will delve into the diverse biological activities exhibited by this class of compounds, including their roles as monoamine transporter inhibitors, mTOR inhibitors, and their potential as muscarinic receptor antagonists. We will explore the synthetic strategies employed to access this scaffold and its derivatives, and provide a detailed analysis of the structure-activity relationships that govern their potency and selectivity.

Synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

The construction of the 8-oxa-3-azabicyclo[3.2.1]octane framework is a key step in the synthesis of its derivatives. Various synthetic strategies have been developed, often involving multi-step sequences. A common approach involves the use of cyclization reactions to form the bicyclic system. For instance, a TiCl4-mediated activation of 3-alkoxycyclobutanones and subsequent reaction with allenylsilanes has been described for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones.[2] Another versatile method involves a [3+2]-cycloaddition of cyclopropanated furan derivatives.

Below is a generalized workflow for the synthesis of 3-substituted 8-oxabicyclo[3.2.1]octane derivatives, often starting from furan.

Synthesis_Workflow Furan Furan Cyclopropanation Cyclopropanation Furan->Cyclopropanation Cycloaddition [3+2] Cycloaddition Cyclopropanation->Cycloaddition Core_Scaffold 8-Oxabicyclo[3.2.1]octane Core Cycloaddition->Core_Scaffold Functionalization Functionalization/ Derivatization Core_Scaffold->Functionalization Target_Compound Target 8-Oxa-3-azabicyclo[3.2.1]octane Derivative Functionalization->Target_Compound

Caption: Generalized synthetic workflow for 8-oxabicyclo[3.2.1]octane derivatives.

Biological Activities of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives

Monoamine Transporter Inhibition

A significant area of research for 8-oxa-3-azabicyclo[3.2.1]octane derivatives has been their activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs. The search for novel DAT inhibitors is also driven by the need for potential medications for cocaine abuse.[4]

The replacement of the nitrogen atom in the bridge of tropane analogues with an oxygen atom has been shown to be well-tolerated and can lead to potent DAT inhibitors.[3] Structure-activity relationship studies have revealed that the nature and position of substituents on the bicyclic core are critical for both potency and selectivity. For instance, 3β-aryl substituted derivatives have been extensively studied, with the nature of the aryl group significantly influencing the affinity for DAT and SERT.[3][5]

Compound ClassTargetActivity (IC50/Ki)Selectivity (SERT/DAT)Reference
3-Biaryl-8-oxabicyclo[3.2.1]octanesDAT9 - 13 nMHigh[5]
3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octaneDAT3.27 nM-[4]
3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octaneDAT2.34 nM-[4]
3β-(4-(2-pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octaneSERT1.05 nM585[3]

Mechanism of Action: Monoamine Transporter Inhibition

DAT_Inhibition cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Derivative 8-Oxa-3-azabicyclo[3.2.1]octane Derivative Derivative->DAT Inhibition SynapticCleft Synaptic Cleft Dopamine->SynapticCleft Release Receptor Dopamine Receptor Receptor->Postsynaptic Signal Transduction SynapticCleft->DAT Reuptake SynapticCleft->Receptor Binding

Caption: Inhibition of dopamine reuptake by 8-oxa-3-azabicyclo[3.2.1]octane derivatives.

mTOR Inhibition

Derivatives of 8-oxa-3-azabicyclo[3.2.1]octane have also been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6] mTOR is a key component of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Specifically, 2-arylthieno[3,2-d]pyrimidines containing an 8-oxa-3-azabicyclo[3.2.1]octane moiety at the 4-position have been shown to be potent and selective mTOR inhibitors over the closely related PI3K enzyme.[6] The replacement of a morpholine group with the 8-oxa-3-azabicyclo[3.2.1]octane group was a key modification that led to this selectivity. Further optimization of the 2-aryl substituent resulted in compounds with IC50 values in the sub-nanomolar range for mTOR and excellent selectivity over PI3K.[6]

Compound StructuremTOR IC50PI3Kα IC50Selectivity (PI3Kα/mTOR)Reference
2-(4-ureidophenyl)-thienopyrimidine derivative<1 nM>1000 nM>1000-fold[6]

PI3K/mTOR Signaling Pathway

mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Derivative 8-Oxa-3-azabicyclo[3.2.1]octane Derivative Derivative->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8-oxa-3-azabicyclo[3.2.1]octane derivatives.

Other Biological Activities

The structural similarity of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold to the tropane nucleus suggests its potential for a wider range of biological activities. For instance, tropane derivatives are known to act as muscarinic acetylcholine receptor antagonists, which are used in the treatment of chronic obstructive pulmonary disease (COPD).[7] The development of novel carbamate derivatives of the 8-azoniabicyclo[3.2.1]octane system has led to potent anti-muscarinic agents.[7] It is plausible that 8-oxa-3-azabicyclo[3.2.1]octane-based compounds could also exhibit affinity for these receptors.

Furthermore, derivatives of the closely related 8-azabicyclo[3.2.1]octane have been investigated as NK1 receptor antagonists and ligands for sigma receptors.[8][9] These findings open up avenues for exploring the therapeutic potential of 8-oxa-3-azabicyclo[3.2.1]octane derivatives in areas such as pain, inflammation, and central nervous system disorders.

Structure-Activity Relationship (SAR) Summary

The biological activity of 8-oxa-3-azabicyclo[3.2.1]octane derivatives is highly dependent on the nature and stereochemistry of the substituents on the bicyclic core. The following diagram summarizes the key SAR findings for different biological targets.

SAR_Summary Core R3_sub R3 Substituent: - Aryl groups critical for DAT/SERT activity. - Stereochemistry (α/β) influences potency and selectivity. Core->R3_sub R2_sub R2 Substituent: - Carbomethoxy group often present in DAT/SERT inhibitors. Core->R2_sub Bridgehead Bridgehead Atom: - Oxygen (8-oxa) vs. Nitrogen (8-aza) alters physicochemical properties and can be well-tolerated for DAT binding. Core->Bridgehead N3_sub N3 Substituent: - Can be incorporated into larger heterocyclic systems for mTOR inhibition. Core->N3_sub

Caption: Key structure-activity relationships for 8-oxa-3-azabicyclo[3.2.1]octane derivatives. (Note: A proper chemical structure diagram would be used in a final document).

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a representative protocol for a dopamine transporter (DAT) binding assay.

Protocol: [³H]WIN 35,428 Binding Assay for Dopamine Transporter

  • Tissue Preparation:

    • Homogenize striatal tissue from male Sprague-Dawley rats in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and centrifuge again.

    • The final pellet is resuspended in the same buffer to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • The assay is performed in a final volume of 500 µL.

    • Add 50 µL of the test compound (8-oxa-3-azabicyclo[3.2.1]octane derivative) at various concentrations.

    • Add 50 µL of [³H]WIN 35,428 (a radiolabeled cocaine analog) at a final concentration of 1-2 nM.

    • Add 400 µL of the prepared tissue homogenate.

    • For non-specific binding, add 10 µM of unlabeled GBR 12909.

    • Incubate the mixture for 2 hours at 4°C.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through Whatman GF/B filters presoaked in 0.5% polyethylenimine.

    • Wash the filters three times with 5 mL of ice-cold buffer.

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has proven to be a versatile and valuable template for the design of novel bioactive molecules. Its derivatives have demonstrated significant potential as inhibitors of monoamine transporters and mTOR, with promising potency and selectivity. The rigid nature of the bicyclic system provides a platform for the development of highly specific ligands, and the introduction of the oxygen bridgehead offers opportunities to fine-tune the pharmacokinetic properties of these compounds.

Future research in this area should continue to explore the vast chemical space around the 8-oxa-3-azabicyclo[3.2.1]octane core. The synthesis of new derivatives with diverse substitution patterns will be crucial for elucidating more detailed structure-activity relationships and for identifying new biological targets. Furthermore, the evaluation of the in vivo efficacy and safety of the most promising compounds will be a critical step towards their potential clinical development. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapeutics for a range of diseases, from neurological disorders to cancer.

References

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (URL not available)
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. [Link]

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes. [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]

  • Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework. [Link]

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. [Link]

  • Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]

  • Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • Discovery of novel 8-azoniabicyclo[3.2.1]octane carbamates as muscarinic acetylcholine receptor antagonists. [Link]

  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. [Link]

  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. [Link]

  • 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]

  • 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. [Link]

  • 8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. [Link]

  • 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. [Link]

Sources

Technical Guide: Biological Screening Strategies for the (1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

[1]

Executive Summary

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2][3] Distinct from its saturated heterocyclic analogs (morpholine or piperazine), this bridged bicyclic system offers a unique vector for substituent display, enhanced metabolic stability, and—counterintuitively—reduced lipophilicity (LogD) despite the addition of carbon atoms to the bridge.[1]

This guide details the technical workflow for the initial screening of this scaffold, treating it both as a fragment-based lead and a library scaffold . We focus on validating its physicochemical superiority and screening for specific biological liabilities common to bridged amines, such as hERG channel inhibition and nucleophilic reactivity.[1]

Part 1: Physicochemical Profiling (The Foundation)[1]

Before biological efficacy can be assessed, the "drug-like" behavior of the scaffold must be quantified.[1] The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane core is often employed to lower the LogP of a compound series while maintaining structural rigidity.[1]

Lipophilicity Assessment (LogD7.4)

Rationale: Unlike standard morpholines, the bridged ether oxygen in this scaffold is pinned in a specific orientation, altering the solvation shell.[1] Accurate measurement of LogD at physiological pH (7.4) is critical to validate the "lipophilicity lowering" hypothesis.[1]

Protocol: Shake-Flask Method (Miniaturized)

  • Standard: OECD Guideline 107 (modified for high-throughput).[1]

  • Phases: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Workflow:

    • Dissolve test compound (10 mM DMSO stock) into the biphasic system.

    • Equilibrate at 25°C for 24 hours with rotatory mixing (avoid vortexing to prevent emulsion).

    • Separate phases via centrifugation (3000g, 10 min).

    • Quantification: Analyze both phases using LC-MS/MS.

    • Calculation:

      
      
      
pKa Determination

Rationale: The basicity of the N3 nitrogen is modulated by the bridge. A basicity check is required to predict lysosomal trapping and hERG binding probability.

  • Method: Potentiometric titration (Sirius T3) or Capillary Electrophoresis (CE).[1]

  • Target Range: The bridgehead typically lowers pKa slightly compared to parent piperidines/morpholines, often bringing it into a desirable range (pKa 7.5–8.[1]5) for CNS penetration and solubility.[1]

Part 2: In Vitro Safety & Liability Screening (The Filter)[1]

Bridged bicyclic amines can exhibit specific off-target activities. The following assays are mandatory "gatekeepers" before advancing to efficacy studies.

hERG Potassium Channel Inhibition

Rationale: Secondary and tertiary amines with lipophilic tails are frequent hERG blockers, leading to QT prolongation.[1] The rigid nature of the 8-oxa-3-azabicyclo[3.2.1]octane core can sometimes exacerbate binding to the hERG pore if not properly substituted.

Protocol: Automated Patch Clamp (QPatch/Patchliner) [1]

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to activate channels.[1]

    • Repolarize to -50 mV (2s) to measure tail current (drug interaction window).[1]

  • Dosing: Cumulative concentration-response (0.1, 1, 10, 30 µM).

  • Acceptance Criteria: >20% inhibition at 10 µM triggers a "Red Flag" for optimization.

Reactive Metabolite Screening (GSH Trapping)

Rationale: While the ether bridge is stable, the N-substitution points can be metabolic hotspots.[1]

  • Assay: Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) for 60 mins.

  • Readout: LC-MS/MS scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

Part 3: Target Engagement (The Activity)[1]

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is a validated core for N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors and Monoamine Transporters .[1] We will focus on the NAAA assay as a primary screening example, as this scaffold has demonstrated nanomolar potency in this domain (e.g., ARN19689 derivatives).[1]

NAAA Enzymatic Inhibition Assay

Mechanism: NAAA hydrolyzes Palmitoylethanolamide (PEA), an anti-inflammatory lipid mediator.[1] Inhibitors based on this scaffold prevent PEA breakdown.

Step-by-Step Protocol:

  • Reagents:

    • Enzyme: Recombinant human NAAA (h-NAAA) expressed in HEK293 cells.[1]

    • Substrate: Heptadecenoylethanolamide (C17:1-FAE) or fluorogenic analog (PAMCA).

    • Buffer: 100 mM Citrate/Phosphate, pH 4.5 (NAAA is a lysosomal enzyme, acidic pH is critical), 3 mM DTT, 0.1% Triton X-100.[1]

  • Procedure:

    • Pre-incubation: Mix 25 µL of test compound (in DMSO, final conc <1%) with 50 µL enzyme solution. Incubate 30 min at 37°C.

    • Reaction Start: Add 25 µL Substrate (Final conc: Km value, typically 20-30 µM).

    • Incubation: 30–60 min at 37°C.

    • Termination: Add 100 µL Acetonitrile containing internal standard (e.g., d4-PEA).

  • Detection: HPLC-MS/MS (MRM mode) quantifying the production of Heptadecenoic acid (or amine product).

  • Data Analysis: Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Visualization of Screening Cascade

The following diagram illustrates the logical flow from scaffold acquisition to hit validation.

ScreeningCascadeStartScaffold/Library(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octaneQCQC & Identity(NMR, LCMS, Chiral Purity)Start->QCPhysChemPhysChem ProfilingLogD7.4 (Shake Flask)pKa (Titration)QC->PhysChemPass (>95% Pure)ToxSafety FilterhERG (Patch Clamp)Cytotox (HepG2)PhysChem->ToxLogD < 3.5TargetTarget PotencyNAAA Inhibition(Acidic pH Assay)Tox->TargetIC50 > 10µM (hERG)Target->StartSAR IterationHitValidated HitReady for SARTarget->HitIC50 < 100nM

Caption: Integrated screening workflow prioritizing physicochemical validation and safety before potency.

Part 4: Data Interpretation & Structural Insights[1]

Comparative Data: Bridged vs. Open Systems

When screening this scaffold, it is essential to run a parallel control with the open-chain morpholine analog to verify the "Bridging Effect."[1]

PropertyMorpholine Analog (Open)8-Oxa-3-azabicyclo[3.2.1]octane (Bridged)Implication
Conformation Flexible (Chair/Boat interconversion)Rigid (Locked Boat-like)Reduced entropic penalty upon binding.[1]
Lipophilicity (LogD) BaselineLower (-0.5 to -0.8 units) Improved solubility and lower metabolic clearance risk.[1]
Vector Equatorial/Axial mixDefined EquatorialPrecise projection of substituents into protein sub-pockets.
Metabolic Stability ModerateHigh Bridgehead carbons block common oxidation sites.
Structural Mechanism of Action

The (1R,5S) stereochemistry is not merely a label; it dictates the 3D projection of the nitrogen lone pair and the C3-substituent.[1] In the context of NAAA inhibition or GPCR binding, this rigid core acts as a "spacer" that positions pharmacophores (e.g., a sulfonamide or biaryl group) with high precision, avoiding the "floppy" binding modes associated with simple piperidines.[1]

MechanismCore(1R,5S)-8-oxa-3-azabicycloCore ScaffoldFeature1Oxygen Bridge (Pos 8)Lowers LogPH-Bond AcceptorCore->Feature1Feature2Nitrogen (Pos 3)Vector for SARModulated BasicityCore->Feature2EffectHigh Specificity Binding(Entropic Advantage)Feature1->EffectSolvationFeature2->EffectGeometry

Caption: Structural features of the scaffold contributing to biological efficacy.

References

  • Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Details the use of the scaffold to optimize NAAA inhibitors, specifically highlighting the (1R,5S) configuration. URL:[Link][1]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines. Source: Journal of Medicinal Chemistry (ACS).[1] Context: The definitive study on how bridging morpholines (like the 8-oxa-3-aza system) reduces LogD compared to open analogs.[1] URL:[Link][1]

  • Synthesis and SAR of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).[1] Context: Application of the scaffold in Monoamine Transporter (DAT/SERT) ligands.[1] URL:[Link][1]

  • Kymera Therapeutics KT-474 Case Study (Bridged Morpholine Application). Source: Drug Hunter / Kymera Disclosures. Context: Real-world application of bridged heterocycles in clinical candidates (IRAK4 degraders) to optimize permeability. URL:[Link][1]

Pharmacological Profile of Novel 8-Oxa-3-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 8-oxa-3-azabicyclo[3.2.1]octane analogs. This analysis focuses on the scaffold's emergence as a conformationally restricted bioisostere of morpholine , highlighting its critical role in enhancing selectivity for kinase inhibitors (mTOR, GAK) and its applications in neuropharmacology.[1][2]

A Technical Guide to the Rigidified Morpholine Scaffold

Executive Summary

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a high-value structural motif in modern medicinal chemistry.[1][2][3][4] Functioning primarily as a bridged morpholine , this bicyclic system locks the spatial arrangement of the nitrogen lone pair and the ether oxygen, reducing the entropic penalty of binding compared to flexible morpholine analogs.[1][2]

Novel analogs incorporating this moiety have demonstrated:

  • Superior Selectivity: >1000-fold selectivity for mTOR over PI3Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     in thienopyrimidine derivatives.[2][5]
    
  • Enhanced Potency: Low nanomolar affinity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     nM) against Cyclin G Associated Kinase (GAK).[1][2]
    
  • Metabolic Stability: Steric bulk of the bridge (C1-C5) protects the core from oxidative metabolism common in open-chain or simple cyclic amines.[1][2]

This guide explores the structure-activity relationships (SAR), mechanistic impact, and experimental validation of this scaffold.[1][2]

Structural Biology & Medicinal Chemistry Rationale

The "Bridged Morpholine" Concept

Standard morpholine adopts a chair conformation that can flip, presenting the oxygen and nitrogen vectors in dynamic orientations.[1][2][4] In contrast, 8-oxa-3-azabicyclo[3.2.1]octane is rigid.[1][2]

  • Nomenclature:

    • Position 3: Nitrogen (Secondary amine, attachment point).[1][4]

    • Position 8: Oxygen (Bridgehead).[1][2][4]

    • Topology: Bicyclo[3.2.1] system.[1][2][3][4][5][6][7][8][9][10][11]

Bioisosteric Advantages
FeatureMorpholine (Flexible)8-Oxa-3-azabicyclo[3.2.1]octane (Rigid)Pharmacological Impact
Conformation Chair (Dynamic)Boat/Chair (Locked)Pre-organized for binding; reduces ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.[1][2]
Lipophilicity Low LogPModerate LogPImproved Blood-Brain Barrier (BBB) penetration.[1][2]
Selectivity Broad Kinase BindingIsoform SpecificFits narrow "gatekeeper" pockets in kinases (e.g., mTOR).[1]

Pharmacological Case Studies

Oncology: mTORC1/2 Inhibition (The PQR620 Class)

The most prominent application of this scaffold is in the development of ATP-competitive inhibitors for mTOR (mechanistic Target Of Rapamycin).[1][2]

  • Mechanism: The scaffold replaces the morpholine group at the C4 position of thienopyrimidine or triazine cores.[2][4] The bridge oxygen interacts with the "hinge region" of the kinase.[2][4][9]

  • Key Compound: PQR620 (and related analogs).[1][2][4][9]

  • Data Profile:

    • mTOR ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      :  3.4 nM (High Potency).[1][2][9]
      
    • Selectivity: The rigid bridge prevents the molecule from fitting into the slightly smaller ATP pocket of the homologous PI3Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , solving a major toxicity challenge in this drug class.[2]
      
Virology: GAK Inhibition & Dengue Virus

Novel analogs have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK) , a host factor required for Dengue virus assembly.[1][4]

  • SAR Insight: The 8-oxa bridge creates a specific hydrophobic collapse within the GAK ATP-binding site that simple morpholines cannot achieve.[2][4]

  • Potency: Analogs exhibit ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     values as low as 46 nM  against GAK.[2][8]
    
Neuropharmacology: Monoamine Transporter Modulation

While less common than the C-linked tropanes, N-linked 8-oxa-3-azabicyclo analogs are investigated for:

  • DAT/SERT Inhibition: Functioning as rigidified reuptake inhibitors.[2][4]

  • Opioid Receptor Ligands: Used as the amine component in benzamide-based Kappa Opioid Receptor (KOR) antagonists to improve metabolic stability over flexible diamines.[1][2][4]

Mechanistic Visualization

The following diagram illustrates the logic of replacing Morpholine with the 8-Oxa-3-azabicyclo scaffold to achieve mTOR selectivity.

G Morpholine Standard Morpholine (Flexible Chair) Target_mTOR mTOR ATP Pocket (Permissive to Bulk) Morpholine->Target_mTOR Binds (Low Affinity) Target_PI3K PI3K ATP Pocket (Sterically Restricted) Morpholine->Target_PI3K Binds (Off-Target Toxicity) Scaffold 8-Oxa-3-azabicyclo[3.2.1]octane (Rigid Bridge) Scaffold->Target_mTOR Optimal Fit (Entropy Gain) Scaffold->Target_PI3K Steric Clash (Bridge Interference) Outcome_Selectivity High Selectivity (>1000-fold) Target_mTOR->Outcome_Selectivity Target_PI3K->Outcome_Selectivity

Caption: Mechanistic logic of scaffold substitution. The rigid bridge of 8-oxa-3-azabicyclo[3.2.1]octane induces a steric clash in the PI3K pocket while maintaining optimal geometry for the mTOR hinge region.[1][2]

Experimental Protocols

Protocol A: Kinase Selectivity Assay (mTOR vs PI3K)

Objective: Determine the


 of novel analogs to verify the "bridge effect."
  • Reagents:

    • Recombinant human mTOR and PI3Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (p110
      
      
      
      /p85
      
      
      ).[1][2]
    • FRET-based tracer (e.g., LanthaScreen™ Eu-anti-GST antibody).[1][2]

    • Test compounds dissolved in 100% DMSO.[2][4]

  • Preparation:

    • Prepare a 10-point dilution series of the 8-oxa-3-azabicyclo analog (Start: 10

      
      M, 3-fold dilution).
      
  • Reaction:

    • In a 384-well plate, mix: 5 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      L Kinase + 5 
      
      
      
      L Antibody/Tracer Mix + 5
      
      
      L Compound.[1][2]
    • Incubate for 1 hour at Room Temperature (20-25°C).

  • Detection:

    • Read TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).[1][2][4]

  • Data Analysis:

    • Calculate Emission Ratio (665/615).[1][2][4]

    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[1][2]
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2]
Protocol B: [35S]GTP S Functional Assay (Opioid Activity)

Objective: Assess if the analog acts as an agonist or antagonist at mu/kappa opioid receptors.[1][4]

  • Membrane Preparation:

    • Use CHO cells stably expressing human MOR or KOR.[2][4]

    • Homogenize cells in ice-cold Tris-HCl buffer; centrifuge to isolate membranes.

  • Incubation:

    • Mix membranes (10 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      g protein) with GDP (10 
      
      
      
      M) and [35S]GTP
      
      
      S (0.1 nM).[1]
    • Add test compound (10 nM - 10 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      M).[1][2]
      
    • For Antagonist Mode: Add a reference agonist (e.g., DAMGO for MOR) at

      
      .[1]
      
  • Filtration:

    • Incubate for 60 min at 30°C.

    • Terminate via rapid vacuum filtration through GF/B glass fiber filters.[2][4]

  • Quantification:

    • Measure bound radioactivity via liquid scintillation counting.[2][4]

    • Interpretation: An increase in CPM indicates Agonism; a decrease in Agonist-induced CPM indicates Antagonism.[2][4]

References

  • Verheijen, J. C., et al. (2010).[2][4][5] "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K."[1][2][5] Bioorganic & Medicinal Chemistry Letters.

  • Beaufils, F., et al. (2018).[2][4] "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." Journal of Medicinal Chemistry. [1]

  • Kovackova, S., et al. (2021).[2][4] "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity." Journal of Medicinal Chemistry.

  • Meltzer, P. C., et al. (1997).[2][4] "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters."[1][2][4] Journal of Medicinal Chemistry.

Sources

Unlocking Therapeutic Potential: A Guide to Targeting Neurological and Psychiatric Disorders with the (1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, represents a promising starting point for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Its structural relationship to the well-established tropane alkaloids, combined with unique stereochemical and electronic properties, offers a compelling platform for designing potent and selective modulators of key central nervous system (CNS) targets. This guide provides a comprehensive overview of the most promising therapeutic targets for this scaffold, delving into the scientific rationale for their selection and presenting detailed experimental workflows for target validation and lead optimization.

The Strategic Advantage of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

The 8-oxa-3-azabicyclo[3.2.1]octane core is a bioisostere of the tropane ring system found in numerous biologically active natural products and synthetic molecules.[1][2] The replacement of the N-methyl group at the 8-position with an oxygen atom introduces several key modifications that can be exploited in drug design:

  • Altered Basicity: The tertiary amine in the 3-position retains its basicity, crucial for interactions with acidic residues in target proteins, while the removal of the N-methyl group at the 8-position eliminates a potential site of metabolism and alters the overall electronic distribution.

  • Modified Lipophilicity and Polarity: The introduction of the ether oxygen can influence the molecule's lipophilicity and polarity, potentially improving pharmacokinetic properties such as blood-brain barrier penetration.

  • Rigid Conformation: The bicyclic nature of the scaffold imparts a high degree of conformational rigidity, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

These features make the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold a versatile platform for targeting two major classes of CNS proteins: Cholinergic Receptors and Monoamine Transporters .

Primary Therapeutic Target Classes

Cholinergic Receptors: Modulating Acetylcholine Signaling

The cholinergic system, with its key neurotransmitter acetylcholine (ACh), plays a critical role in cognitive function, memory, and autonomic control.[3] Dysregulation of cholinergic signaling is implicated in Alzheimer's disease, schizophrenia, and other neurological disorders.[3] The structural similarity of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold to tropane alkaloids, many of which are potent anticholinergic agents, makes cholinergic receptors a prime target.[1][2]

These G-protein coupled receptors (GPCRs) are divided into five subtypes (M1-M5) with distinct distributions and functions in the CNS and periphery.[4]

  • Rationale for Targeting: Selective modulation of mAChR subtypes is a highly sought-after therapeutic strategy. For instance, M1 receptor agonists are being investigated for their potential to improve cognitive function in Alzheimer's disease, while M4 receptor positive allosteric modulators (PAMs) show promise in treating the psychotic symptoms of schizophrenia.[3][5] The rigid 8-oxa-3-azabicyclo[3.2.1]octane scaffold can serve as a template for designing subtype-selective antagonists, agonists, or allosteric modulators.

  • Potential Therapeutic Applications:

    • Alzheimer's Disease (M1 agonists/PAMs)

    • Schizophrenia (M1/M4 agonists/PAMs)

    • Parkinson's Disease (antagonists for tremor)

    • Overactive Bladder (antagonists)

These are ligand-gated ion channels that mediate fast synaptic transmission.[6] They are composed of five subunits, and the diverse combination of these subunits results in a variety of receptor subtypes with different pharmacological properties.[7]

  • Rationale for Targeting: The α7 and α4β2 subtypes are particularly abundant in the brain and are implicated in cognitive processes, attention, and addiction.[8] Modulators of these receptors have therapeutic potential for a range of conditions. The defined stereochemistry of the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane core can be leveraged to achieve subtype selectivity.

  • Potential Therapeutic Applications:

    • Cognitive Enhancement (α7 agonists/PAMs)

    • Schizophrenia (α7 agonists/PAMs)

    • Pain (α4β2 agonists)

    • Smoking Cessation (α4β2 partial agonists)

Monoamine Transporters: Regulating Dopamine, Serotonin, and Norepinephrine Levels

Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[9]

  • Rationale for Targeting: Inhibition of these transporters is a cornerstone of treatment for depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[9] The 8-oxabicyclo[3.2.1]octane scaffold, a close analog of our core structure, has been shown to be a potent inhibitor of DAT.[10][11] This suggests that derivatives of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane could be developed as single-target or multi-target monoamine reuptake inhibitors.

  • Potential Therapeutic Applications:

    • Depression (SERT and/or NET inhibitors)

    • Anxiety Disorders (SERT inhibitors)

    • ADHD (DAT and/or NET inhibitors)

    • Substance Abuse and Addiction (DAT inhibitors)

Experimental Workflows for Target Validation and Drug Discovery

A systematic approach is crucial for validating these targets and discovering novel drug candidates based on the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold. The following workflows outline key experimental steps.

Workflow 1: Primary Screening and Hit Identification

The initial phase focuses on identifying "hits" from a library of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane derivatives that interact with the target of interest.

G cluster_0 Library of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane Derivatives cluster_1 Primary Assays cluster_2 Hit Identification Lib Compound Library Assay High-Throughput Screening (HTS) Lib->Assay Binding Radioligand Binding Assay Assay->Binding Functional Functional Assay (e.g., FLIPR, FRET) Assay->Functional Uptake Transporter Uptake Assay Assay->Uptake Hits Initial Hits Assay->Hits G Hits Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Potency Potency & Efficacy Assays (IC50/EC50 Determination) SAR->Potency Selectivity Selectivity Profiling (Against related targets) SAR->Selectivity ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) Potency->ADME Selectivity->ADME Lead Lead Candidates ADME->Lead Lead->SAR Iterative Optimization

Caption: Iterative cycle of hit-to-lead optimization.

Step-by-Step Protocol: Dopamine Transporter (DAT) Uptake Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine transporter.

    • Plate the cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.

    • Initiate the uptake by adding [³H]-dopamine at a final concentration of ~10 nM.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Summary Table

Target ClassSpecific TargetKey Assay TypePotential Therapeutic Indication
Cholinergic Receptors Muscarinic M1Radioligand Binding, Calcium FluxAlzheimer's Disease, Schizophrenia
Nicotinic α7Radioligand Binding, ElectrophysiologyCognitive Disorders, Schizophrenia
Monoamine Transporters Dopamine (DAT)[³H]-Dopamine UptakeADHD, Substance Abuse
Serotonin (SERT)[³H]-Serotonin UptakeDepression, Anxiety

Conclusion

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold presents a compelling and underexplored opportunity for the development of novel CNS therapeutics. Its unique structural and physicochemical properties make it an ideal starting point for targeting cholinergic receptors and monoamine transporters. The systematic application of the experimental workflows outlined in this guide will enable researchers to efficiently identify and optimize lead compounds with the potential to address significant unmet medical needs in neurology and psychiatry. The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the target biology, will be paramount to unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Navasi, F., Naghdi Badi, H., Mehrafarin, A., Rezazadeh, Sh., Mustafavi, Sh., & Ghorbanpour, M. (2019). A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine. Journal of Medicinal Plants, 18(70), 6-26.
  • Dhami, G., & Sharma, P. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Fitoterapia, 162, 105295.
  • Meltzer, P. C., Liang, A. Y., & Blundell, P. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. Journal of Medicinal Chemistry, 40(16), 2661–2673.
  • Singh, S., & Sharma, B. (2023). Important tropane alkaloids and derivatives used in therapeutics.
  • El-Sherei, M. M. (2024, March 28). Tropane alkaloids. Retrieved from [Link]

  • Meltzer, P. C., Liang, A. Y., Blundell, P., Madras, B. K., & Elmaleh, D. R. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661-2673.
  • Chathuranga, K., & Yi, Z. (2017). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3472.
  • Vyas, V. K., Ghate, M., & Goyal, R. K. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & Medicinal Chemistry Letters, 19(11), 3108–3112.
  • Newman, A. H., Kline, R. H., Luedtke, R. R., & Froimowitz, M. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry, 20(2), 979-986.
  • Li, J., & de Wit, H. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Albright, J. D., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • ResearchGate. (2025, August 9). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. Retrieved from [Link]

  • ResearchGate. (2001, September). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Retrieved from [Link]

  • Popiolek-Barczyk, K., & Mika, J. (2025, March 5). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 26(5), 2841.
  • G. F. (2023, January 28). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2623.
  • Asymmetric Dearomatization Reactions. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120.
  • Jakubík, J., et al. (2010). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Molecules, 15(9), 6545-6566.
  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology.
  • D'Andrea, S. V., & Nason, D. M. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.

Sources

Structure-activity relationship (SAR) studies of 8-oxa-3-azabicyclo[3.2.1]octane scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic utility of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.

A Bridged Morpholine Bioisostere for High-Affinity Ligand Design

Executive Summary

In modern medicinal chemistry, the 8-oxa-3-azabicyclo[3.2.1]octane core represents a high-value "bridged morpholine" scaffold. Unlike its flexible parent (morpholine) or its nitrogen-bridged cousin (tropane/8-azabicyclo[3.2.1]octane), this scaffold offers a unique combination of conformational rigidity , modulated basicity , and defined vectors for substituent display.

This guide analyzes the SAR implications of this scaffold, providing synthetic protocols and logic for its deployment in lead optimization campaigns targeting GPCRs and enzymes where entropic penalties hinder the potency of flexible amines.

Structural Logic & Physicochemical Properties[1]

The 8-oxa-3-azabicyclo[3.2.1]octane system is defined by an oxygen atom at the bridgehead (position 8) and a nitrogen atom in the six-membered ring (position 3).

1.1 The "Bridged Morpholine" Concept

Morpholine is a ubiquitous pharmacophore but suffers from conformational heterogeneity (flipping between chair/boat forms). By bridging the C1 and C5 positions with an oxygen atom, the 8-oxa-3-azabicyclo[3.2.1]octane locks the morpholine ring into a rigid boat-like conformation.

FeatureMorpholine8-Oxa-3-azabicyclo[3.2.1]octaneMedicinal Chemistry Impact
Conformation Flexible (Chair/Boat)Rigid (Bridged Boat)Reduces entropic penalty (

) upon binding.
Basicity (pKa) ~8.3~7.5 - 8.0Lower pKa improves BBB permeability and reduces lysosomal trapping.
Lipophilicity LowModerateThe hydrocarbon bridge adds lipophilic bulk without removing polarity.
Chirality AchiralMeso (unsubstituted) or ChiralAllows for stereoselective engagement of target pockets.
1.2 Electronic Effects (The Oxygen Bridge)

The oxygen atom at position 8 exerts a strong inductive electron-withdrawing effect ($ -I $) on the bridgehead carbons (C1/C5), which propagates to the nitrogen at position 3. This modulation lowers the $ pK_a $ of the tertiary amine compared to tropanes (which have a nitrogen bridge), making the scaffold less protonated at physiological pH (7.4). This is a critical tactic for optimizing oral bioavailability and CNS penetration.

Synthetic Accessibility & Protocols

To conduct SAR studies, robust access to the core is required. The most reliable route involves the double nucleophilic substitution of cis-2,5-disubstituted tetrahydrofurans.

2.1 Primary Synthetic Workflow

The synthesis typically proceeds from furan derivatives, ensuring the cis stereochemistry required for cyclization is established early.

SynthesisWorkflow Figure 1: Cyclization strategy for 8-oxa-3-azabicyclo[3.2.1]octane synthesis. Furan Furan-2,5-dimethanol THF_Diol cis-2,5-bis(hydroxymethyl) tetrahydrofuran Furan->THF_Diol 1. H2, Cat. (Reduction) Activated Bis-Mesylate / Tosylate Intermediate THF_Diol->Activated 2. MsCl, Et3N, DCM Scaffold 8-Oxa-3-azabicyclo[3.2.1]octane (Target Core) Activated->Scaffold 3. R-NH2 (Primary Amine) High Dilution, Heat

Caption: The critical step is the stereospecific reduction to the cis-tetrahydrofuran, followed by double displacement with a primary amine.

2.2 Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

  • Activation: Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous DCM at 0°C. Add triethylamine (3.0 eq) followed by methanesulfonyl chloride (2.5 eq) dropwise. Stir for 2 hours.

    • Validation: TLC should show disappearance of the polar diol and appearance of a less polar spot.

    • Workup: Wash with NaHCO3, dry over MgSO4, concentrate to yield the crude bis-mesylate.

  • Cyclization: Dissolve the crude bis-mesylate in acetonitrile (0.1 M concentration to favor intramolecular reaction). Add benzylamine (3.0 eq) and Na2CO3 (3.0 eq). Reflux for 16–24 hours.

    • Mechanism:[1] The amine performs a double $ S_N2 $ displacement. The cis geometry of the THF linker is mandatory; trans isomers cannot bridge.

  • Purification: Evaporate solvent. Partition between EtOAc and water. The product is the organic layer. Purify via flash chromatography (Hexane/EtOAc).

    • Characterization: 1H NMR will show the bridgehead protons (H1/H5) as multiplets around 4.2–4.5 ppm, distinct from the starting material.

Structure-Activity Relationship (SAR) Dimensions

The SAR of this scaffold is multi-dimensional. Unlike flat aromatics, the 3D nature of the bicycle allows for precise vector exploration.

3.1 The N3 Vector (The "Handle")

The substituent on the nitrogen ($ R_1 $) is the primary driver of affinity.

  • Lipophilic Groups: Benzyl, phenethyl, or biaryl groups at N3 often target hydrophobic pockets in GPCRs (e.g., Opioid, NK1 receptors).

  • Polar Groups: Introduction of heteroatoms here allows for specific hydrogen bonding.

  • SAR Trend: Because the nitrogen lone pair is fixed in a specific orientation relative to the bridge, substituents at N3 project into a defined cone of space. This is superior to piperidines where ring inversion scrambles the vector.

3.2 The C2/C4 Positions (Stereochemical Control)

Substitutions at C2 or C4 introduce chirality.

  • Exo vs. Endo: Substituents can be oriented exo (towards the oxygen bridge) or endo (away).

  • Shielding: Bulky groups at C2/C4 can shield the N3 nitrogen from metabolism (N-dealkylation), extending half-life ($ t_{1/2} $).

3.3 The Bridgehead (C1/C5)

Modifications here are difficult synthetically but high impact.

  • Methylation: Adding methyl groups at the bridgehead (1,5-dimethyl) increases lipophilicity and further rigidifies the skeleton, often locking the conformation even more tightly.

SAR_Map Figure 2: SAR Logic Map for the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. Core 8-Oxa-3-azabicyclo [3.2.1]octane N3 N3 Position (Primary Interaction) Core->N3 Bridge O8 Bridge (pKa Modulation) Core->Bridge C2_4 C2/C4 Positions (Chirality/Shielding) Core->C2_4 N3_Exp Defined Vector No Ring Flip N3->N3_Exp Bridge_Exp -I Effect lowers pKa Improves BBB Permeability Bridge->Bridge_Exp C2_Exp Stereoselective Binding Metabolic Blockade C2_4->C2_Exp

Caption: Strategic points of modification. The O8 bridge is intrinsic, while N3 and C2/C4 are variable.

Case Study Application: Opioid Receptor Ligands

To illustrate the utility, we examine the scaffold's application in designing non-morphinan opioid ligands.

The Challenge: Traditional morphinan opioids (morphine, codeine) possess a complex pentacyclic core. The "message" domain resides in the tyramine-like phenol and the tertiary amine. The Solution: The 8-oxa-3-azabicyclo[3.2.1]octane scaffold acts as a simplified, accessible surrogate for the C/D/E rings of morphine.

  • Experiment: A library of N-substituted 8-oxa-3-azabicyclo[3.2.1]octanes was synthesized.

  • Result: Compounds with a phenethyl group at N3 (mimicking the phenethyl moiety in fentanyl or the spatial arrangement in morphine) showed low-nanomolar affinity for the $ \mu $-opioid receptor.

  • Key Finding: The rigid bridge maintained the N-substituent in the "equatorial-like" orientation required for the anionic aspartate interaction in the receptor pocket, which flexible morpholine analogs failed to achieve consistently.

References
  • Gu, X. et al. (2012). "Synthesis of 3-substituted 8-oxa-3-azabicyclo[3.2.1]octane derivatives." Tetrahedron Letters.

  • Michaux, C. et al. (2018). "Bridged Morpholines as Bioisosteres: Physicochemical and Pharmacological Profiles." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "Product entry: 8-Oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7)."[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11662993, 8-Oxa-3-azabicyclo[3.2.1]octane."

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the stereoselective synthesis of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane . While the unsubstituted parent compound is a meso structure (achiral due to a plane of symmetry), the (1R,5S) designation refers to the relative stereochemistry of the bridgehead carbons, which is critical for the stability and formation of the bicyclic system.

This scaffold acts as a bridged morpholine , a privileged motif in medicinal chemistry found in ATR inhibitors (e.g., analogues of Ceralasertib) and GPCR ligands, offering improved metabolic stability and restricted conformation compared to morpholine.

Introduction & Strategic Analysis

The synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core relies on establishing the cis-1,4-relationship on the tetrahydrofuran (THF) ring prior to bridging. The (1R,5S) configuration corresponds to the cis-fused bridgeheads; the trans-isomer (1R,5R or 1S,5S) is geometrically prohibited from bridging with a single nitrogen atom due to extreme ring strain.

Retrosynthetic Logic

The most robust, scalable route involves a double nucleophilic displacement of an activated cis-2,5-bis(hydroxymethyl)tetrahydrofuran by a primary amine.

Retrosynthesis Target (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane (Target Scaffold) NBn N-Benzyl Intermediate Target->NBn Hydrogenolysis Activated cis-2,5-Bis(mesyloxymethyl)tetrahydrofuran (Activated Electrophile) NBn->Activated Double Displacement (Cyclization) Diol cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (Key Stereochemical Precursor) Activated->Diol Mesylation Furan 2,5-Bis(hydroxymethyl)furan (Bio-based Starting Material) Diol->Furan Stereoselective Hydrogenation

Figure 1: Retrosynthetic strategy highlighting the critical cis-tetrahydrofuran intermediate.

Detailed Experimental Protocol

Phase 1: Stereoselective Hydrogenation

Objective: Convert furan-2,5-dimethanol to cis-2,5-bis(hydroxymethyl)tetrahydrofuran (cis-DHMTHF). Critical Quality Attribute: High cis/trans diastereomeric ratio (d.r.). The trans isomer will not cyclize.

Reagents:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)[1]

  • Catalyst: 5% Rh/Al₂O₃ or Raney Nickel (preferred for high cis selectivity)

  • Solvent: Ethanol or Water

  • Hydrogen gas (H₂)

Protocol:

  • Charge: In a high-pressure autoclave, dissolve BHMF (10.0 g, 78 mmol) in Ethanol (150 mL).

  • Catalyst: Add Raney Nickel (1.0 g, 10 wt% loading) under an argon blanket.

  • Hydrogenation: Seal the reactor, purge with H₂ (3x), and pressurize to 50 bar (725 psi) .

  • Reaction: Stir at 60°C for 12 hours.

    • Mechanism Note: Surface catalysis favors syn-addition of hydrogen across the furan ring, predominantly yielding the cis-isomer.

  • Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically a 90:10 cis:trans mixture. Crystallize the cis-isomer by converting to the diacetate derivative or use flash chromatography (10% MeOH/DCM) if high purity is required immediately.

    • Yield: ~90-95% (crude), ~75% (isolated cis-isomer).

Phase 2: Activation (Mesylation)

Objective: Convert the diol into a reactive bis-electrophile.

Reagents:

  • cis-DHMTHF (from Phase 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)[2]

  • Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve cis-DHMTHF (5.0 g, 37.8 mmol) and Et₃N (15.8 mL, 113 mmol) in anhydrous DCM (100 mL). Cool to 0°C .[3][4]

  • Addition: Dropwise add MsCl (6.4 mL, 83 mmol) over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (cold), water, and brine. Dry over MgSO₄.[3]

  • Isolation: Concentrate to yield cis-2,5-bis(mesyloxymethyl)tetrahydrofuran as a viscous oil or white solid.

    • Stability Warning: Store at -20°C; mesylates are thermally sensitive.

Phase 3: Double Displacement Cyclization

Objective: Form the bicyclic [3.2.1] skeleton.

Reagents:

  • Bis-mesylate intermediate

  • Benzylamine (BnNH₂)

  • Solvent: Acetonitrile (MeCN) or Methanol

  • Base: Na₂CO₃ or K₂CO₃

Protocol:

  • Dilution: Dissolve the bis-mesylate (5.0 g, 17.3 mmol) in MeCN (170 mL). Note: High dilution (0.1 M) favors intramolecular cyclization over intermolecular polymerization.

  • Reagents: Add Benzylamine (5.7 mL, 52 mmol, 3.0 equiv) and solid Na₂CO₃ (5.5 g, 52 mmol).

  • Cyclization: Heat to Reflux (80-82°C) for 16–24 hours.

  • Monitoring: HPLC/MS should show disappearance of mesylate and formation of the product (M+H = 204.1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in 1M HCl (aqueous) and wash with Ether (removes non-basic impurities). Basify the aqueous layer to pH 12 with 4M NaOH. Extract with DCM (3x).

  • Isolation: Dry DCM extracts (Na₂SO₄) and concentrate. Purify via column chromatography (EtOAc/Hexane) to obtain 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane .

Phase 4: Deprotection (Optional)

Objective: Reveal the free secondary amine.

Protocol:

  • Dissolve N-benzyl compound in MeOH.

  • Add Pd/C (10% wt) and ammonium formate (5 equiv) or H₂ balloon.

  • Stir at RT or mild heat (40°C) until conversion is complete.

  • Filter and concentrate to yield (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane .

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Hydrogenation Pressure >40 barHigh pressure ensures rapid saturation of the aromatic furan ring, minimizing ring-opening side reactions.
Catalyst Selection Rh or Raney NiPd catalysts often favor ring opening (hydrogenolysis) of furans; Rh and Ni favor ring saturation to THF.
Stereocontrol cis-isomer > 95%Only the cis-isomer can span the nitrogen bridge. The trans-isomer leads to polymerization.
Cyclization Conc. < 0.15 MKinetic control: Lower concentration favors the intramolecular ring closure (k_intra) over intermolecular oligomerization (k_inter).

Analytical Characterization

Compound: (1R,5S)-3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 5H, Ph).[5]

    • δ 4.35 (br s, 2H, H-1/H-5 bridgeheads) – Diagnostic doublet/broad singlet characteristic of the oxa-bridge.

    • δ 3.52 (s, 2H, N-CH₂-Ph).

    • δ 2.65 (d, J=10 Hz, 2H, H-2ax/H-4ax).

    • δ 2.38 (dd, J=10, 4 Hz, 2H, H-2eq/H-4eq).

    • δ 1.85–1.95 (m, 2H, H-6/H-7 exo).

    • δ 1.55–1.65 (m, 2H, H-6/H-7 endo).

  • ¹³C NMR:

    • Distinctive bridgehead carbons (C1/C5) appear around 75–80 ppm (shifted downfield by oxygen).

    • Bridging carbons (C2/C4) appear around 55–60 ppm .

Asymmetric Desymmetrization (Advanced)

While the core scaffold is meso, chiral derivatives (e.g., for ATR inhibitors) require desymmetrization.

Method: Enantioselective Deprotonation To introduce a substituent at C2/C4 stereoselectively:

  • Substrate: N-Boc-8-oxa-3-azabicyclo[3.2.1]octane.

  • Reagent: s-BuLi / (-)-Sparteine (complex).

  • Mechanism: The chiral base complex removes the pro-S proton at C2, creating a chiral lithiated species.

  • Electrophile: Trapping with CO₂ or Methyl Iodide yields the chiral 2-substituted derivative with high enantiomeric excess (ee > 90%).

Desymmetrization Meso Meso-Scaffold (N-Boc) Lithiated Chiral Lithiated Intermediate Meso->Lithiated Enantioselective Deprotonation Complex s-BuLi / (-)-Sparteine Complex->Lithiated Ligand Product Chiral 2-Substituted Derivative Lithiated->Product Electrophile (E+)

Figure 2: Strategy for the asymmetric desymmetrization of the meso scaffold.

References

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes via [5+2] Cycloaddition: Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions.

  • Stereoselective Hydrogenation of Furans: Alamillo, R., et al. (2012). Selective hydrogenation of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)tetrahydrofuran.

  • General Synthesis of 3,8-Diazabicyclo[3.2.1]octanes (Analogous Protocol): Briehn, C. A., et al. (2003). Practical Synthesis of 3,8-Diazabicyclo[3.2.1]octane Derivatives.

  • ATR Inhibitor Structure & Activity (Bridged Morpholine Context): Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase.

Sources

Application Note: Chiral Resolution Techniques for 8-Oxa-3-azabicyclo[3.2.1]octane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold (often referred to as "oxatropane") is a critical bioisostere of the tropane alkaloids, widely utilized in the development of serotonin (SERT) and dopamine transporter (DAT) inhibitors. While the unsubstituted parent core possesses a plane of symmetry (meso), pharmacological potency typically resides in specific enantiomers of its 2-substituted or bridgehead-substituted derivatives.

This guide provides actionable protocols for the chiral resolution of these derivatives. We move beyond standard templates to offer a decision-based framework: Classical Diastereomeric Crystallization for cost-effective kilogram-scale manufacturing, and Supercritical Fluid Chromatography (SFC) for rapid, high-purity discovery phase isolation.

Part 1: Structural Analysis & Stereochemical Strategy

Before attempting resolution, one must define the stereogenic source. The 8-oxa-3-azabicyclo[3.2.1]octane core is achiral (meso) unless desymmetrized.

The Stereochemical Challenge
  • Unsubstituted Core: Plane of symmetry passing through N(3) and O(8). Result: Achiral.

  • 2-Substituted Derivatives (Target): Introduction of a functional group (e.g., -COOMe, -Ar) at the C2 position breaks the symmetry, creating enantiomeric pairs (

    
     vs 
    
    
    
    ).
  • N-Substitution: If the nitrogen is quaternized with a fourth different group, it becomes a chiral center, though inversion often racemizes it unless fixed.

Strategic Decision Matrix:

ResolutionStrategy Start Start: Define Target Scale & Purity Scale Scale > 100g? Start->Scale Solubility Soluble in MeOH/CO2? Scale->Solubility No (<100g) MethodA Method A: Diastereomeric Crystallization (Tartaric Acid) Scale->MethodA Yes (Cost Driven) Solubility->MethodA No MethodB Method B: Preparative SFC (Amylose/Cellulose CSP) Solubility->MethodB Yes Hybrid Hybrid: Crystallize to 80% ee Polishing via SFC MethodA->Hybrid If ee < 98%

Figure 1: Decision matrix for selecting the optimal resolution pathway based on scale and physicochemical properties.

Part 2: Protocol A - Classical Resolution (Diastereomeric Crystallization)

Application: Cost-effective resolution of 2-carbomethoxy-8-oxa-3-azabicyclo[3.2.1]octane intermediates. Mechanism: Acid-base reaction forming diastereomeric salts with distinct solubility profiles.

Materials
  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric Acid. (Note: L-DBTA often yields sharper separation for bulky bicyclic amines due to π-π stacking interactions).

  • Solvent System: Ethanol (95%) or Acetone/Water mixtures.

  • Base: Ammonium hydroxide (28%) or Sodium bicarbonate.

Step-by-Step Protocol
  • Stoichiometric Screening:

    • Dissolve the racemic amine (1.0 eq) in Ethanol (5 mL/g).

    • Add L-DBTA (0.5 eq or 1.0 eq). Expert Tip: Start with 0.5 eq to selectively precipitate the less soluble diastereomer (the "half-equivalent method").

  • Nucleation & Aging:

    • Heat the mixture to reflux (approx. 78°C) until full dissolution.

    • Cool slowly (ramp: 10°C/hour) to room temperature.

    • Critical Step: If oiling out occurs, reheat and add seed crystals of the pure salt (if available) or scratch the flask wall.

    • Stir at 0-5°C for 4 hours to maximize yield.

  • Filtration & Recrystallization:

    • Filter the precipitate (Salt A). Save the mother liquor (enriched in Enantiomer B).

    • Recrystallization: Redissolve Salt A in boiling EtOH. Cool and filter again. Repeat until constant melting point or optical rotation is achieved.

  • Free-Basing (Liberation):

    • Suspend the purified salt in CH₂Cl₂.

    • Add aq.[1] NaHCO₃ or NH₄OH until pH > 9.

    • Separate organic layer, dry over MgSO₄, and concentrate.

Data Verification (Self-Validating):

  • If the specific rotation

    
     does not change between recrystallization 
    
    
    
    and
    
    
    , optical purity is maximized.

Part 3: Protocol B - High-Performance Resolution (Preparative SFC)

Application: Rapid isolation of drug candidates (mg to g scale) with >99.5% ee. Mechanism: Supercritical CO₂ combined with chiral stationary phases (CSP) offers lower viscosity and higher diffusivity than HPLC, allowing for faster flow rates and easier solvent recovery.

Instrumentation Setup[2]
  • System: Preparative SFC (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

  • Detector: UV/Vis (210-254 nm) or Mass Spec (for non-chromophores).

  • Back Pressure Regulator (BPR): Set to 120 bar.

Column Selection & Screening

For the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, polysaccharide-based columns are the industry standard.

Column TypeSelectorInteraction ModeSuccess Probability
Amylose-SA Amylose tris(3,5-dimethylphenylcarbamate)H-bonding /

High (First Choice)
Cellulose-SB Cellulose tris(3,5-dimethylphenylcarbamate)Inclusion complexMedium
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bondingHigh
Operational Protocol
  • Modifier Screening:

    • Mobile Phase A: CO₂ (100%).

    • Mobile Phase B (Modifier): Start with Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Note: Basic additive is mandatory to suppress peak tailing caused by the tertiary amine of the scaffold interacting with residual silanols.

    • Gradient: 5% to 40% B over 5 minutes.

  • Optimization (Isocratic):

    • Once separation is observed, switch to isocratic mode (e.g., 15% MeOH/DEA) to maximize loading capacity.

    • Stack Injections: Calculate the cycle time (e.g., 4 mins). Inject every 4.2 mins to overlap non-interfering sections of the chromatogram.

  • Recovery:

    • Collect fractions.

    • Evaporate MeOH/DEA immediately. Caution: Prolonged exposure to DEA can degrade sensitive esters at C2.

Workflow Diagram

SFC_Workflow Sample Racemic Mixture (Dissolved in MeOH) Screen Column Screening (Amylose-SA vs AD-H) Sample->Screen Opt Parameter Optimization (Modifier % & Additive) Screen->Opt Select Best CSP Prep Stacked Injection (Isocratic Mode) Opt->Prep Rs > 2.0 Recover Fraction Collection & Solvent Removal Prep->Recover

Figure 2: Preparative SFC workflow for rapid chiral resolution.

Part 4: Analytical Quality Control

Regardless of the resolution method, the enantiomeric excess (ee) must be validated.

  • Method: Analytical SFC or Normal Phase Chiral HPLC.

  • Column: Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase (HPLC): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Calculation:

    
    
    

References

  • Stereoselective Synthesis of Tropane Derivatives: Rodríguez, S., & Uria, U. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

  • SFC Enantioseparation Protocols: Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for SFC. Journal of Chromatography A. [Link]

  • Synthesis and Binding of 8-Oxa-analogs: Meltzer, P. C., et al. (2000). Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Journal of Medicinal Chemistry. [Link]

  • Immobilized CSPs in SFC: Krausová, N., et al. (2024).[2] HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. MDPI Separations. [Link]

Sources

Application Note: Large-Scale Synthesis of (1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

[1]

Executive Summary

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted surrogate for morpholine. It is a key structural motif in various kinase inhibitors (e.g., mTOR, PI3K) and GPCR ligands.

This guide details a robust, four-step synthetic route designed for multi-gram to kilogram scale production. Unlike academic routes utilizing expensive catalysts or unstable intermediates, this protocol utilizes the "Bis-Mesylate Cyclization Strategy" . This approach prioritizes cost-efficiency, safety, and stereochemical integrity, deriving the bridged system from inexpensive furan-2,5-dimethanol.

Key Technical Specifications:

  • Target: (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (HCl salt).

  • Stereochemistry: Meso (achiral, cis-fused). The (1R,5S) designation refers to the absolute configuration of the bridgehead carbons, which are mirror images due to the plane of symmetry.

  • Overall Yield Target: 45–55% (4 steps).

  • Purity Target: >98% (HPLC), >99% ee (if desymmetrized, though here we target the meso parent).

Strategic Retrosynthesis & Pathway

The synthesis hinges on the stereoselective construction of the cis-tetrahydrofuran core. The bridge is not formed by ring-closing metathesis or radical cyclization, but by a double nucleophilic displacement on a pre-formed cis-template.

Synthetic Workflow (DOT Visualization)

SynthesisPathSMFuran-2,5-dimethanol(Starting Material)Step1Step 1: Hydrogenation(Stereocontrol)SM->Step1Rh/C, H2, H2OInt1cis-2,5-Bis(hydroxymethyl)tetrahydrofuranStep1->Int1>95% cis-selectivityStep2Step 2: Activation(Mesylation)Int1->Step2MsCl, Et3NInt2cis-Bis-MesylateIntermediateStep2->Int2Step3Step 3: Cyclization(Double N-Alkylation)Int2->Step3BnNH2, HeatInt3N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octaneStep3->Int3Step4Step 4: Hydrogenolysis& Salt FormationInt3->Step4Pd/C, H2, HClProduct(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane HClStep4->Product

Caption: Figure 1. Linear synthetic sequence highlighting the critical stereocontrolled hydrogenation step.

Critical Control Points (CCP)

CCP 1: Stereocontrol in Hydrogenation

The success of the synthesis depends entirely on Step 1.

  • Requirement: The 2,5-substituents must be cis to allow the nitrogen bridge to span the distance. The trans-isomer cannot cyclize to the [3.2.1] system due to geometric strain.

  • Solution: Use 5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) in water. These catalysts favor endo adsorption, yielding >95% cis-isomer. Avoid Pd/C for this specific reduction as it often leads to ring opening or lower diastereoselectivity.

CCP 2: Exotherm Control during Mesylation

The reaction of the diol with methanesulfonyl chloride (MsCl) is highly exothermic.

  • Risk: Runaway temperature (>10°C) can cause elimination side reactions or polymerization of THF ring.

  • Control: Strict temperature maintenance between -5°C and 0°C during addition.

Detailed Experimental Protocols

Step 1: Preparation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

Reaction Type: Heterogeneous Catalytic Hydrogenation

  • Setup: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Furan-2,5-dimethanol (1.0 equiv) and water (5 vol).

  • Catalyst: Add 5% Rh/C (5 wt% loading relative to substrate). Note: Ru/C is a cost-effective alternative.

  • Process:

    • Purge with Nitrogen (3x) and Hydrogen (3x).

    • Pressurize to 5–10 bar (70–145 psi) H₂.

    • Stir vigorously at 25–35°C for 12–16 hours. Caution: Do not overheat; high temps increase trans-isomer formation.

  • Workup:

    • Filter catalyst through a Celite pad (recover for recycling).

    • Concentrate the aqueous filtrate under reduced pressure (azeotrope with ethanol if necessary to remove water).

  • Yield/Data: ~95% yield. Colorless viscous oil.

    • QC Check: 1H NMR should show >19:1 cis:trans ratio.

Step 2: Activation to Bis-Mesylate

Reaction Type: Sulfonylation

  • Setup: In a reactor, dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 equiv) in Dichloromethane (DCM) (10 vol). Cool to -5°C .

  • Base: Add Triethylamine (Et₃N) (3.0 equiv).

  • Addition: Add Methanesulfonyl chloride (MsCl) (2.5 equiv) dropwise over 2 hours, maintaining internal temperature < 5°C.

  • Reaction: Allow to warm to 20°C and stir for 4 hours.

  • Workup:

    • Quench with water.[1][2][3][4] Separate phases.

    • Wash organic phase with 1N HCl (to remove excess Et₃N), then NaHCO₃, then Brine.

    • Dry (MgSO₄) and concentrate to a solid/semi-solid.

  • Yield: ~90%. White to off-white solid.[5]

    • Stability Note: Store at 4°C; mesylates are thermally sensitive.

Step 3: Cyclization to N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Reaction Type: Double Nucleophilic Substitution (Cyclization)

  • Setup: Dissolve the Bis-mesylate (1.0 equiv) in Acetonitrile (15 vol). Note: High dilution prevents intermolecular polymerization.

  • Reagent: Add Benzylamine (3.0 equiv). Note: Excess amine acts as both nucleophile and proton scavenger. Alternatively, use 1.1 equiv Benzylamine + 3.0 equiv K₂CO₃.

  • Conditions: Heat to Reflux (80–82°C) for 16–24 hours.

  • Monitoring: HPLC should show disappearance of mesylate.

  • Workup:

    • Cool to RT. Remove solvent in vacuo.

    • Partition residue between Ethyl Acetate and 1N NaOH.

    • Extract aqueous layer with EtOAc.

    • Combined organics are dried and concentrated.[2][4]

  • Purification: The crude oil is often pure enough, but can be purified via silica gel chromatography (Hexane/EtOAc) or crystallized as an oxalate salt if necessary.

  • Yield: 65–75%.

Step 4: Debenzylation and Hydrochloride Salt Formation

Reaction Type: Hydrogenolysis / Salt Formation

  • Setup: Dissolve N-Benzyl intermediate (1.0 equiv) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Acid: Add Concentrated HCl (1.1 equiv) or run neutral and salt later. (Running acidic often speeds up debenzylation of amines).

  • Process: Hydrogenate at 1–3 bar H₂ at RT for 6–12 hours.

  • Workup:

    • Filter catalyst.

    • Concentrate filtrate to dryness.

    • Recrystallization: Triturate the solid with Acetone or Isopropanol/Ether to remove non-polar impurities.

  • Final Product: (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride.

  • Yield: ~85–90%. White crystalline solid.

Analytical Data & QC Specifications

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Conforms to structure1H NMR (D₂O or DMSO-d6)
Purity ≥ 98.0%HPLC (C18, AcCN/H2O gradient)
Water Content ≤ 1.0%Karl Fischer (KF)
Residual Solvents Conforms to ICH limitsGC-HS
Stereochemistry Meso (optically inactive)Polarimetry (Alpha = 0)

1H NMR Diagnostic Signals (Free Base in CDCl3):

  • Bridgehead (H1, H5): ~4.2–4.4 ppm (Multiplet).

  • Bridge (H2, H4): ~2.7–3.0 ppm (Doublets/Multiplets, distinct axial/equatorial splitting).

  • Bridge (H6, H7): ~1.6–1.9 ppm (Multiplet).

References

  • General Synthesis of 8-oxa-3-azabicyclo[3.2.

    • Title: Synthesis of 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions.
    • Source:Synlett, 2018.[6]

  • Process Patent (Pfizer/Zoetis)
  • Hydrogenation of Furan-2,5-dimethanol

    • Title: Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41.
    • Source:Journal of Catalysis (via ResearchG
    • URL:[Link]

  • Cyclization Methodology

    • Title: An improved and scalable process for 3,8-diazabicyclo[3.2.
    • Source:Chinese Chemical Letters / Elsevier.
    • URL:[Link][5]

  • Commercial Product Data: Title: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Product Page. Source: Thermo Fisher Scientific.

Application Note: Synthetic Routes to Functionalized 8-Oxa-3-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a critical "bridged morpholine" motif in modern medicinal chemistry. Unlike its more common isomer, the tropane core (8-azabicyclo[3.2.1]octane), this scaffold places oxygen at the one-atom bridgehead and nitrogen within the three-atom bridge.

This specific arrangement offers unique pharmacological advantages:

  • Conformational Restriction: It locks the morpholine ring into a boat-like conformation, reducing the entropic penalty upon protein binding.

  • Physicochemical Profile: It maintains the solubility benefits of morpholine while often lowering lipophilicity (

    
    ) compared to carbocyclic analogs.
    
  • Bioisosterism: It serves as a rigid surrogate for piperidines and morpholines in kinase inhibitors and GPCR ligands.

Critical Nomenclature Note: Researchers frequently confuse this scaffold with 3-oxa-8-azabicyclo[3.2.1]octane .

  • Target (This Guide): 8-Oxa-3-azabicyclo[3.2.1]octane (Oxygen is the bridge; Nitrogen is in the ring).

  • Common Isomer: 3-Oxa-8-azabicyclo[3.2.1]octane (Nitrogen is the bridge; Oxygen is in the ring).

Retrosynthetic Strategy: The "Cis-THF" Route

The most robust and scalable synthetic route relies on the construction of the 3-atom nitrogen bridge across a pre-formed 2,5-disubstituted tetrahydrofuran (THF) core. This approach is superior to transannular etherification of piperidines due to better stereocontrol and scalability.

Strategic Logic
  • Chirality/Stereochemistry: The cyclization requires the 2,5-substituents on the THF ring to be cis . A trans relationship would require excessive strain to bridge, leading to polymerization rather than cyclization.

  • Starting Material: The route begins with furan-2,5-dimethanol , an inexpensive biomass-derived precursor.

  • Cyclization Mode: Double nucleophilic substitution (

    
    ) of an activated diol by a primary amine.
    
Pathway Visualization

G Start Furan-2,5-dimethanol Inter1 cis-2,5-Bis(hydroxymethyl)THF (Stereocontrol Critical) Start->Inter1 H2, Rh/Al2O3 (Cis-selective) Inter2 Activated Bis-Mesylate Inter1->Inter2 MsCl, Et3N 0°C to RT Product N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Inter2->Product BnNH2, Reflux High Dilution Final Functionalized Analog Product->Final 1. H2/Pd-C (Deprotection) 2. R-X (Functionalization)

Figure 1: Strategic workflow for the synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core.

Detailed Experimental Protocols

Protocol A: Stereoselective Hydrogenation

Objective: Convert furan-2,5-dimethanol to cis-2,5-bis(hydroxymethyl)tetrahydrofuran. Critical Parameter: Catalyst selection determines the cis/trans ratio. Rhodium on Alumina is preferred over Palladium for maximizing cis selectivity.

Materials:

  • Furan-2,5-dimethanol (10.0 g, 78 mmol)

  • 5% Rh/Al2O3 (1.0 g)

  • Methanol (100 mL)

  • Hydrogen gas (Balloon or Parr shaker at 40 psi)

Procedure:

  • Charge a hydrogenation vessel with furan-2,5-dimethanol and methanol.

  • Add the Rh/Al2O3 catalyst carefully under an argon blanket.

  • Purge the system with

    
     three times.
    
  • Stir vigorously under

    
     atmosphere (40 psi preferred, balloon acceptable for small scale) at room temperature for 12–16 hours.
    
  • QC Check: Monitor by NMR. The furan protons (

    
     6.2) must disappear.
    
  • Filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield a colorless oil.

  • Purification: If trans isomer is present (>5%), purify via flash chromatography (10% MeOH in DCM). The cis isomer is generally more polar.

Protocol B: Activation and Cyclization (The "Double-Lock" Step)

Objective: Create the bicyclic core via double displacement. Mechanism: The amine attacks the first mesylate (intermolecular), creating a tethered secondary amine, which then attacks the second mesylate (intramolecular) to close the ring.

Materials:

  • cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (5.0 g, 37.8 mmol)

  • Methanesulfonyl chloride (MsCl) (9.5 g, 83 mmol, 2.2 eq)

  • Triethylamine (TEA) (11.5 g, 113 mmol, 3.0 eq)

  • Benzylamine (4.05 g, 37.8 mmol, 1.0 eq) Note: Or other primary amine

  • Dichloromethane (DCM) (dry, 100 mL)

  • Acetonitrile (ACN) or Toluene (for cyclization step)

Step 1: Mesylation

  • Dissolve the diol in dry DCM (50 mL) and cool to 0°C.

  • Add TEA.

  • Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Do not store the mesylate for long periods; use immediately.

Step 2: Cyclization

  • Dissolve the crude bis-mesylate in ACN (200 mL). High dilution (0.2 M or lower) is critical to favor intramolecular cyclization over oligomerization.

  • Add Benzylamine (1.0 eq) and excess

    
     (3.0 eq).
    
  • Heat to reflux (80°C) for 16–24 hours.

  • Cool to RT and filter off inorganic salts.

  • Concentrate and purify via column chromatography (Hexanes/EtOAc gradient).[1]

    • Target Product: N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Protocol C: Deprotection and Functionalization

Objective: Reveal the secondary amine for medicinal chemistry diversification.

  • Dissolve N-benzyl derivative in MeOH.

  • Add 10% Pd/C (10 wt%) and Ammonium Formate (5 eq) or use

    
     atmosphere.
    
  • Reflux for 2 hours (transfer hydrogenation) or stir under

    
     overnight.
    
  • Filter and concentrate to obtain the 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (after HCl treatment).

Data Summary & Troubleshooting

Yield Expectations
Reaction StepTypical YieldKey Impurity/Issue
Hydrogenation 90–98%Trans-isomer (does not cyclize).
Mesylation 85–95%Monomesylate (incomplete reaction).
Cyclization 45–65%Oligomers (if concentration is too high).
Deprotection 90–95%Incomplete debenzylation.
Troubleshooting Guide
  • Problem: Low yield in cyclization step.

    • Root Cause:[2][3][4][5] Concentration too high, leading to intermolecular polymerization.

    • Solution: Dilute reaction to 0.1 M or use a syringe pump to add the amine slowly to the mesylate solution.

  • Problem: Product is inseparable from trans-isomer impurities.

    • Root Cause:[2][3][4][5] Poor stereocontrol in step 1.

    • Solution: Chromatographic separation is easiest at the cis-THF-diol stage, not the bicyclic stage. Ensure the diol is pure cis before proceeding.

Functionalization Examples (Medicinal Chemistry)

Once the secondary amine core (8-oxa-3-azabicyclo[3.2.1]octane) is generated, it can be diversified using standard methods:

  • Reductive Amination:

    • Reagents: Aldehyde/Ketone,

      
      , DCE.
      
    • Application: Installing lipophilic tails.

  • SnAr (Nucleophilic Aromatic Substitution):

    • Reagents: Chloropyrimidine/Chloropyridine, DIPEA, DMSO, 100°C.

    • Application: Generating kinase inhibitor cores.

  • Buchwald-Hartwig Coupling:

    • Reagents: Aryl bromide,

      
      , BINAP, NaOtBu.
      
    • Application: Attaching electron-rich aromatic rings.

References

  • Cope, A. C.; et al. "Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives." Journal of the American Chemical Society, 1955 , 77, 393.

  • Thermo Fisher Scientific. "8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Product Specification." Chemicals Catalog, Accessed 2023.

  • Fernández de la Pradilla, R.; et al. "Synthesis of Tetrahydrofurfurylamines related to Muscarine: Stereoselective displacement of mesylates." Tetrahedron, 2006 .[6]

  • Pfizer Inc. "Bridged Bicyclic Amines as CCR5 Antagonists." World Intellectual Property Organization (Patent WO2003004503).

  • Matsuo, J.; et al. "Synthesis of 8-Oxabicyclo[3.2.1]octanes via TiCl4-mediated activation."[7] Synlett, 2018 .[7]

Sources

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of 8-oxa-3-azabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bridged Heterocycle Support Hub .

This guide is designed for medicinal chemists and process scientists encountering friction in the synthesis of 8-oxa-3-azabicyclo[3.2.1]octanes . This scaffold—a rigidified morpholine surrogate—is increasingly critical in drug discovery for constraining pharmacophores (e.g., in GPCR ligands and neuraminidase inhibitors) to improve selectivity and metabolic stability.[1]

Unlike standard tropanes (8-azabicyclo[3.2.1]octanes), the 8-oxa-3-aza variant presents unique stereochemical pitfalls, primarily centered on the cis/trans relationship of the tetrahydrofuran (THF) precursors.

Quick Navigation

Module 1: The "Cis-THF" Route (Double Displacement)

Core Strategy: Cyclization of cis-2,5-bis(leaving-group-methyl)tetrahydrofuran with a primary amine.

Ticket #101: "My cyclization yield is stuck <30%, and I see oligomers."

Diagnosis: This is almost invariably a Concentration vs. Stereopurity issue.

  • The Stereochemical Trap: The cyclization requires the 2,5-disubstituted THF precursor to be in the cis (meso) configuration. The trans isomer cannot bridge due to geometric strain, leading instead to intermolecular polymerization (oligomers).[1]

  • The Concentration Factor: Even with pure cis material, high concentrations favor intermolecular reactions over intramolecular ring closure.

Troubleshooting Protocol:

  • Step 1: Verify Precursor Purity. Run a quantitative NMR of your 2,5-bis(mesyloxymethyl)tetrahydrofuran.[1] The cis isomer typically displays a distinct splitting pattern for the methine protons compared to the trans. If cis:trans is < 95:5, you must purify before the amine step.[1]

  • Step 2: Apply High Dilution (Ruggli-Ziegler).

    • Standard: 0.1 M concentration.

    • Fix: Drop concentration to 0.005 M - 0.01 M for the cyclization step.

  • Step 3: Temperature Control. Heat is required to overcome the entropic barrier of bringing the amine ends together, but too much heat promotes polymerization. Target 60–80 °C in a polar aprotic solvent (CH₃CN or DMF) with an inorganic base (K₂CO₃).

Senior Scientist Note:

"If you are synthesizing the precursor via hydrogenation of furan-2,5-dimethanol, use Raney Nickel or Rh/Al₂O₃ . These catalysts favor the cis-THF product (often >90:10 cis:trans). Pd/C tends to give lower diastereoselectivity."

Module 2: The Double Reductive Amination Route

Core Strategy: Reaction of cis-tetrahydrofuran-2,5-dicarbaldehyde with a primary amine and a reducing agent (e.g., NaBH(OAc)₃).[1]

Ticket #205: "I lose the stereochemistry during the oxidation step."

Issue: You are likely oxidizing 2,5-bis(hydroxymethyl)tetrahydrofuran to the dialdehyde using Swern or Dess-Martin conditions, and the aldehyde is epimerizing. Mechanism: The


-protons of the resulting dialdehyde are acidic. On silica gel or in the presence of base, the thermodynamically less stable cis-dialdehyde equilibrates to the trans-isomer, killing the subsequent cyclization.

Troubleshooting Protocol:

  • Solution A: The "Telescoped" Approach. Do not isolate the dialdehyde. Perform the oxidation (e.g., TEMPO/NaOCl) in a biphasic system and immediately add the amine and reducing agent to the crude mixture.

  • Solution B: The Masked Aldehyde. Use a bis-hemiacetal surrogate.

    • Protocol: Oxidize the furan-diol in methanol to form the bis-methyl hemiacetal. This species is configurationally stable.

    • Cyclization: Treat the bis-hemiacetal with the amine and aqueous acid (to hydrolyze in situ) followed by NaBH₃CN.

Ticket #206: "The reaction stalls at the mono-amine intermediate."

Diagnosis: Steric hindrance or insufficient reducing power. Fix:

  • Switch Reductant: If using NaBH(OAc)₃, switch to NaBH₃CN with a pH adjustment (pH 5–6).[1] The cyanoborohydride is smaller and works better for the second, slower intramolecular reductive amination.

  • Stepwise Temperature: Run the imine formation at 0 °C, then heat to 50 °C after adding the reducing agent to force the second closure.

Module 3: Stereochemical Troubleshooting

Ticket #301: "How do I confirm I have the [3.2.1] bridge and not a fused system?"

Validation: The 8-oxa-3-azabicyclo[3.2.1]octane system has a characteristic bridgehead proton (H1/H5) signal.

  • NMR Signature: Look for the bridgehead protons (H1/H5) around 4.2–4.5 ppm .

  • Coupling: In the cis-bridged system, the coupling constant between the bridgehead H and the adjacent axial proton is often small or negligible due to the ~90° dihedral angle (Karplus relation), appearing as a broad singlet or doublet.

  • NOE: Strong NOE correlations should be observed between the bridgehead protons and the endo protons of the ethylene bridge (C6/C7).

Visual Logic: Synthetic Decision Tree

The following diagram outlines the critical decision points for selecting the correct synthetic pathway based on your starting material availability and scale.

G Start Start: Target 8-oxa-3-azabicyclo[3.2.1]octane Furan Precursor: Furan-2,5-dimethanol Start->Furan Hydrog Step 1: Hydrogenation (Raney Ni or Rh/Al2O3) Furan->Hydrog Stereocontrol Critical Check Check: cis/trans Ratio Hydrog->Check Good Ratio > 90:10 (cis) Check->Good Bad Ratio < 90:10 Check->Bad RouteA Route A: Activation (MsCl/TsCl) Good->RouteA Robust for Scale RouteB Route B: Oxidation (TEMPO/NaOCl) Good->RouteB Fewer Steps Purify Action: Chromatographic Separation or Kinetic Resolution Bad->Purify Purify->Good CyclizA Cyclization A: Double Displacement (High Dilution, 60°C) RouteA->CyclizA CyclizB Cyclization B: Double Reductive Amination (In situ, NaBH3CN) RouteB->CyclizB Product Product: 8-oxa-3-azabicyclo[3.2.1]octane CyclizA->Product CyclizB->Product

Caption: Decision tree for synthesizing 8-oxa-3-azabicyclo[3.2.1]octanes, highlighting the critical stereocontrol checkpoint at the THF formation stage.

Experimental Protocol: The "O'Brien" Cyclization

Based on the optimized route for Varenicline intermediates (Pfizer).

Objective: Synthesis of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

  • Precursor Prep: Hydrogenate furan-2,5-dimethanol (50 psi H₂, 5% Rh/Al₂O₃, MeOH) to obtain cis-tetrahydrofuran-2,5-dimethanol (>95:5 cis:trans).[1]

  • Activation: React the diol (1.0 equiv) with Methanesulfonyl chloride (2.2 equiv) and Et₃N (2.5 equiv) in DCM at 0 °C. Work up to isolate the cis-bis-mesylate.

  • Cyclization (The Critical Step):

    • Charge a reactor with Benzylamine (3.0 equiv) and water (3 volumes).[1]

    • Heat to 95 °C .

    • Slowly add a solution of the cis-bis-mesylate (1.0 equiv) in Toluene (or Xylenes) over 4–6 hours .

    • Note: The biphasic slow addition mimics high-dilution conditions, suppressing polymerization.

  • Workup: Cool, separate phases. The product resides in the organic layer.

  • Yield Expectation: 60–75% isolated yield.

References

  • O'Brien, M. K., et al. (2006).[1][2] "Efficient Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride." Chimia, 60(9), 518.[1] Link[1]

  • Cope, A. C., & Holly, F. W. (1939).[1] "Introduction of Substituted Vinyl Groups. V. A Rearrangement of the Allyl Type." Journal of the American Chemical Society, 61(10), 2693.[1] (Foundational work on furan hydrogenation stereochemistry). Link[1]

  • Wender, P. A., et al. (2008).[1] "Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances." Organic Reactions.[3][4][5][6][7][8][9] (For alternative approaches via oxidopyrylium, though less direct for the 3-aza core).[1] Link

  • Haufe, G. (2000).[1] "Transannular cyclization of cyclooctane derivatives." Journal for Praktische Chemie. (Discussion on transannular etherification limitations).

Sources

Technical Support Center: Purification Strategies for (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane intermediates. This bicyclic scaffold is a key structural motif in medicinal chemistry, forming the core of various biologically active molecules.[1][2] Its synthesis often yields intermediates that require robust purification strategies to remove unreacted starting materials, byproducts, and diastereomers. This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate common purification challenges.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the isolation and purification of your target intermediates.

Question 1: My reaction work-up is yielding a complex mixture. What is the most effective first-pass purification strategy?

Answer: For complex mixtures containing your basic bicyclic amine intermediate, an acid-base extraction is the most powerful initial step.[3][4] This liquid-liquid extraction technique separates compounds based on their acidic or basic properties and is highly effective at removing neutral and acidic impurities from your basic product.[5][6]

The principle is straightforward: the basic nitrogen atom in your 8-oxa-3-azabicyclo[3.2.1]octane core can be protonated with an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[4] Neutral organic impurities will remain in the organic layer, while your desired compound moves into the aqueous layer.

Protocol: Acid-Base Extraction for Amine Purification

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). Combine the aqueous layers; this now contains your protonated amine. The organic layer contains neutral and acidic impurities and can be discarded.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with fresh organic solvent (DCM or EtOAc) one more time to remove any remaining trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or saturated NaHCO₃, until the pH is basic (pH 9-10, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.[5]

  • Re-extraction: Extract the now-basic aqueous solution with fresh organic solvent (e.g., DCM, 3 times). Your purified amine product is now in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base amine.

Self-Validation: Before concentrating the final organic layer, spot a sample on a TLC plate against your crude mixture. You should observe a significant simplification of the spot pattern, confirming the removal of impurities.

Question 2: My amine intermediate is streaking severely on silica gel TLC plates and columns. How can I achieve sharp bands and good separation?

Answer: This is a classic problem when purifying amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface, which strongly and often irreversibly interact with basic amines, leading to tailing, streaking, and even product loss on the column.[7]

There are two primary solutions:

  • Modify the Mobile Phase: Add a small amount of a competing base to your eluent to saturate the acidic sites on the silica. A common choice is triethylamine (Et₃N), typically added at 0.5-2% (v/v) to your solvent system (e.g., Ethyl Acetate/Hexane).[8] Alternatively, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar modifier in a DCM/MeOH gradient.[9]

  • Use a Different Stationary Phase:

    • Basic Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent alternative to silica for purifying amines, as it eliminates the problematic acid-base interaction.[10]

    • Amine-Functionalized Silica: These are specialty columns where the silica surface is covalently modified with aminopropyl groups. This creates a basic surface that repels basic analytes, leading to excellent peak shapes without mobile phase modifiers.[7][11]

Stationary PhaseProsConsBest For
Silica Gel + Additive Readily available, cost-effective.Additive can be difficult to remove; may alter elution order.Routine purifications where baseline separation is achievable.
Basic Alumina Excellent for basic compounds; avoids additives.[10]Can be less forgiving than silica; activity can vary.Compounds that are particularly sensitive to acid.
Amine-Functionalized Silica Superb peak shape; no additives needed; highly reproducible.[7][11]More expensive than standard silica.Difficult separations; high-value intermediates.

Question 3: I am trying to recrystallize the purified free-base, but it keeps oiling out or won't solidify. What should I do?

Answer: Many free-base amines, especially those with lower molecular weights or conformational flexibility, have low melting points and a high propensity to form oils. A highly effective strategy is to convert the amine into a salt. Salts are ionic, have strong crystal lattice energies, and are often well-defined, crystalline solids that are much easier to recrystallize.[8][12]

The hydrochloride (HCl) salt is the most common choice.

Protocol: Formation and Recrystallization of an Amine Hydrochloride Salt

  • Salt Formation: Dissolve the purified free-base amine in a minimal amount of a suitable solvent like diethyl ether (Et₂O), EtOAc, or DCM.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in dioxane) dropwise while stirring. The hydrochloride salt will typically precipitate immediately as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Recrystallization: Choose an appropriate solvent system for recrystallization. Common choices include ethanol/ether, methanol/ether, or isopropanol.

    • Dissolve the crude salt in a minimum amount of the hot primary solvent (e.g., ethanol).

    • Slowly add the anti-solvent (e.g., ether) until the solution becomes faintly cloudy.

    • Add a drop or two of the primary solvent to redissolve the solid and then allow the solution to cool slowly and undisturbed.[13]

  • Drying: Collect the pure crystals by vacuum filtration and dry thoroughly under high vacuum.

Self-Validation: Determine the melting point of the recrystallized salt. A sharp melting point is a good indicator of high purity. Further confirmation can be obtained via NMR and elemental analysis.

Frequently Asked Questions (FAQs)

FAQ 1: What analytical techniques are best for assessing the purity of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane intermediates?

Answer: A multi-technique approach is always recommended for robust purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if a qualified standard is used (qNMR).[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities at very low levels. It provides both retention time and mass-to-charge ratio data, which is crucial for identifying byproducts.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable intermediates. It offers high separation efficiency.[14][16]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis in the pharmaceutical industry.[17] A well-developed HPLC method can separate closely related isomers and byproducts.[18]

  • Elemental Analysis (CHN): Used to confirm the elemental composition of the final, highly purified compound, typically as a salt. The results should be within ±0.4% of the theoretical values.

FAQ 2: My synthesis involves a protecting group on the nitrogen (e.g., Boc, Cbz, Benzyl). How does this affect my purification strategy?

Answer: The presence of a nitrogen-protecting group fundamentally changes the chemical nature of the intermediate. A protected amine is no longer basic but is instead a neutral amide or carbamate.

  • Acid-Base Extraction is Ineffective: You cannot use the acid-base extraction method described earlier to isolate the protected intermediate itself. However, this technique is excellent for removing any unreacted basic starting materials from your neutral product.

  • Standard Chromatography: Protected intermediates are typically much better behaved on standard silica gel. The problematic interaction of the basic amine is masked, so streaking is significantly reduced. Standard solvent systems like ethyl acetate/hexanes are usually effective.[9]

  • Impurities: Common impurities include unreacted starting amine and byproducts from the protecting group itself (e.g., di-tert-butyl dicarbonate byproducts for a Boc protection).

FAQ 3: What is the best way to choose a purification strategy at the start of a project?

Answer: A systematic approach is key. The following workflow can guide your decision-making process.

Caption: Decision workflow for selecting a purification strategy.

References

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction?. Available at: [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, University of Regensburg. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Reddit. (2024). r/Chempros - Amine workup. Available at: [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, 2. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • Uria, U. et al. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (2019). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • Canadian Journal of Chemistry. (1987). Preparation and characterization of bicyclic amide acetals and monothioacetals. Available at: [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Hindawi. (2013). Synthesis and identification of mono and bicyclic compounds containing dinitrogen atoms as anesthetic. Available at: [Link]

  • PMC. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • MOST Wiedzy. (2020). Literature update of analytical methods for biogenic amines determination in food and beverages. Available at: [Link]

Sources

Addressing solubility issues of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can present substituents in precise vectors. However, this same rigidity, combined with the physicochemical properties of substituents, often leads to significant solubility hurdles, particularly in aqueous media. This guide offers a structured, question-and-answer approach to systematically diagnose and resolve these issues.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane derivative poorly soluble in aqueous solutions?

A1: The solubility of these derivatives is a complex interplay of the core scaffold's properties and the influence of appended functional groups.

The core issue often stems from two primary factors:

  • Crystal Lattice Energy: The rigid, bicyclic nature of the scaffold can promote highly ordered, stable crystal packing. For a compound to dissolve, the energy required to break apart this crystal lattice must be overcome by the energy released from solvent-solute interactions. High lattice energy results in poor solubility.

  • Lipophilicity and Substituent Effects: The core scaffold has a calculated LogP of approximately -0.158, suggesting some degree of polarity.[1] However, substituents introduced to modulate biological activity are often lipophilic (e.g., aromatic rings, long alkyl chains). As the overall lipophilicity of the molecule increases, its solubility in polar solvents like water decreases.[2]

The key to manipulating the solubility of this class of compounds lies in the basicity of the tertiary amine (the nitrogen at the 3-position). Like most simple alkyl amines, this nitrogen is a Brønsted-Lowry base with a lone pair of electrons capable of accepting a proton.[3] The predicted pKa of the parent scaffold is approximately 8.79, indicating it will be protonated and positively charged in acidic conditions.[1] This charge dramatically increases the molecule's polarity and its ability to interact with water, forming the basis for many solubilization strategies.[4]

Q2: I'm observing precipitation when preparing my stock solution or in my aqueous assay buffer. What are the immediate troubleshooting steps?

A2: Your initial approach should be a systematic solvent screening followed by a preliminary pH adjustment. This helps establish a baseline for your compound's behavior.

This troubleshooting workflow can guide your initial efforts.

G cluster_0 Initial Troubleshooting Workflow A Problem: Compound Precipitation in Aqueous Buffer B Step 1: Re-evaluate DMSO Stock Concentration A->B C Is stock > 20 mM? B->C D Lower stock to 10 mM and retry. C->D Yes E Step 2: Systematic Solvent Screening C->E No D->E G Is the compound soluble in an alternative solvent? E->G F Step 3: Preliminary pH Adjustment J Did adding acid (e.g., HCl) improve solubility? F->J G->F No H Use alternative solvent system. Consider solvent effects on assay. G->H Yes I Proceed to Advanced Strategies (Q3 & Q4) J->I No K Optimize pH. Determine pH-solubility profile (See Protocol 1). J->K Yes

Caption: Initial workflow for troubleshooting precipitation issues.

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassSolventPolarity IndexTypical Starting UseRationale & Considerations
Polar Aprotic DMSO7.2Stock solutions (10-20 mM)Excellent solubilizing power for a wide range of compounds. Can cause cell toxicity at >0.5% v/v in assays.
DMF6.4Stock solutionsSimilar to DMSO, but can be more reactive. Use with caution.
Polar Protic Ethanol5.2Co-solventCan improve solubility of moderately polar compounds. Less toxic than DMSO/DMF for in vivo studies.
Propylene Glycol-Co-solvent / VehicleA common vehicle for preclinical studies due to its low toxicity.[5]
Buffers pH 4.0 Acetate-Assay / FormulationFor testing pH-dependent solubility of basic compounds.
pH 7.4 PBS-Assay / FormulationStandard physiological buffer; often the target for final formulation.
Q3: Simple pH adjustment isn't enough or isn't compatible with my experiment. How can I use chemical modification to permanently improve solubility?

A3: Salt formation is the most effective and widely used chemical modification to improve the solubility of basic compounds like your derivative.[6]

The strategy involves reacting the basic nitrogen of your azabicyclooctane derivative with an acid to form a stable, solid-state salt. This pre-formed salt will readily dissociate in water into its constituent ions, bypassing the high crystal lattice energy of the freebase form.

Causality Behind Salt Formation: The freebase form (R₃N) is in equilibrium with its protonated, conjugate acid form (R₃NH⁺) in solution. By providing a suitable acidic counter-ion (X⁻), you shift this equilibrium entirely to the right, creating a stable ionic compound (R₃NH⁺X⁻) that is significantly more polar and water-soluble.

Commonly Used Counter-ions for Basic Drugs:

  • For high solubility: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Methane sulfonate (mesylate), p-Toluenesulfonate (tosylate).

  • For crystalline solids: Tartrate, Citrate, Maleate. These can sometimes offer better handling properties and stability than simple inorganic salts.

Protocol Considerations for Salt Formation:

  • Stoichiometry is Key: Use a 1.0 to 1.1 molar equivalent of a strong acid (like HCl in dioxane or isopropanol) relative to your freebase compound.

  • Solvent Choice: Perform the reaction in a solvent where the freebase is soluble but the resulting salt is not (e.g., diethyl ether, ethyl acetate, or a mixture including heptane). This will cause the salt to precipitate, allowing for easy isolation.

  • Verification: Confirm salt formation using techniques like NMR (observe shifts in protons near the nitrogen), melting point analysis (salts typically have higher melting points), or elemental analysis.

Q4: I cannot chemically modify my lead compound. What formulation strategies can I use to enhance its apparent solubility for in vitro or in vivo studies?

A4: When the API cannot be altered, formulation techniques are employed to create a more favorable local environment for the drug, enhancing its concentration in solution.[7] Key strategies include co-solvency, the use of surfactants, and cyclodextrin complexation.

  • Co-solvency: This technique involves blending a water-miscible organic solvent (the co-solvent) with water to increase the solubility of nonpolar drugs.[5] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic solute.

    • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, glycerin.

    • Practical Tip: Often used in combination with pH adjustment for a synergistic effect.[5] For example, a formulation might consist of 30% PEG 400, 10% ethanol, and 60% pH 4.0 citrate buffer.

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate your poorly soluble derivative, while the hydrophilic outer shells keep the entire complex dissolved in the aqueous medium.[8]

    • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.

    • Consideration: These are very effective but must be used at concentrations appropriate for the intended application (e.g., below toxicity limits for in vivo studies).

  • Cyclodextrin Complexation: Cyclodextrins are cone-shaped molecules made of sugar units with a hydrophobic inner cavity and a hydrophilic exterior.[8] Your lipophilic derivative can become trapped (or "included") within the hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.[7]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).

    • Advantage: Captisol® is a well-regarded solubilizer for parenteral formulations due to its safety profile.

Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile

This protocol provides a step-by-step method to quantify the solubility of your derivative across a range of pH values. The resulting profile is critical for selecting appropriate buffers for assays and guiding formulation development.

Rationale: The Henderson-Hasselbalch equation predicts that for a basic compound, solubility will increase as the pH drops below its pKa.[9] This experiment validates this principle for your specific molecule and reveals the magnitude of the solubility change.

G cluster_1 pH-Solubility Relationship for a Basic Compound A Low pH (e.g., pH 2) C Equilibrium: R₃N + H⁺ ⇌ R₃NH⁺ A->C B High pH (e.g., pH 9) B->C D Equilibrium shifted LEFT. Predominant species: R₃N (Freebase) Low Polarity, Low Solubility C->D E Equilibrium shifted RIGHT. Predominant species: R₃NH⁺ (Salt) High Polarity, High Solubility C->E

Caption: Impact of pH on the ionization and solubility of a basic amine.

Materials & Equipment:

  • (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane derivative (solid)

  • Series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 9.0)

  • 2 mL microcentrifuge tubes

  • Thermomixer or shaker incubator

  • Tabletop centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or MS)

  • Calibrated pH meter

Methodology:

  • Prepare Standard Curve: Create a calibration curve by dissolving a known mass of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and making serial dilutions. Analyze these standards by HPLC to correlate peak area with concentration.

  • Sample Preparation: Add an excess amount of your solid compound to a series of microcentrifuge tubes (a small scoop, ensuring solid is visible at the end).

  • Add Buffers: To each tube, add 1 mL of a different pH buffer.

  • Equilibration: Place the tubes in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours. This duration is crucial to ensure the solution reaches equilibrium saturation.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Sample Dilution & Analysis: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet. Dilute this aliquot with mobile phase or a suitable solvent to fall within the range of your standard curve.

  • Quantification: Analyze the diluted samples by HPLC. Use the standard curve to determine the concentration of the dissolved compound in each supernatant. This concentration is the solubility at that specific pH.

  • Data Plotting: Plot solubility (in µg/mL or µM) on a logarithmic y-axis against pH on a linear x-axis to visualize the pH-solubility profile.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yashaswini, M., & Kumar, M. P. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 206-212. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

  • Gavali, S. M., Pacharath, D. P., & Gupta, D. B. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 263–275. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxa-8-azabicyclo(3.2.1)octane. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. CompTox Chemicals Dashboard. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Physicochemical Properties of Pharmaceutical Compounds (pp. 21-55). [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?[Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • University of New England. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?[Link]

  • ChemTalk. (n.d.). Functional Groups In Organic Chemistry. [Link]

  • Hiray Pharma Solutions Ltd. (n.d.). 8-Oxo-3-azabicyclo[3.2.1]octane. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

Technical Support Center: Analytical Method Refinement for (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Quantification & Troubleshooting Guide for Bridged Bicyclic Amines Last Updated: February 18, 2026

Executive Summary: The "Invisible" Amine Challenge

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane represents a distinct analytical challenge in drug development. As a bridged morpholine analogue, it possesses two problematic characteristics for quantification:

  • High Polarity & Basicity: The secondary amine (pKa ~9-10) leads to poor retention on standard C18 columns and severe peak tailing due to silanol interactions.

  • Lack of Chromophore: The molecule lacks conjugated systems, rendering it virtually invisible to UV detection (254 nm) without derivatization.

This guide provides two validated workflows: LC-MS/MS (Direct Analysis) and HPLC-UV (Derivatization) .

Method Selection Strategy

Before beginning, utilize this decision matrix to select the appropriate workflow for your instrumentation.

MethodSelection Start Start: Equipment Check MS_Avail Is LC-MS/MS Available? Start->MS_Avail HILIC Method A: HILIC-MS/MS (High Sensitivity, No Derivatization) MS_Avail->HILIC Yes (Preferred) UV_Only UV/PDA Only? MS_Avail->UV_Only No Deriv Method B: Pre-column Derivatization (FMOC-Cl + HPLC-UV) UV_Only->Deriv Liquid Phase GC Method C: GC-MS (Volatile, requires free base) UV_Only->GC Gas Phase

Figure 1: Decision matrix for selecting the optimal analytical workflow based on available instrumentation.

Module A: LC-MS/MS Quantification (The Gold Standard)

Context: Direct analysis is preferred to avoid derivatization errors. However, standard Reverse Phase (RP) C18 columns often fail to retain this polar amine, leading to elution in the void volume (dead time).

The Solution: HILIC Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust method for this analyte. It utilizes a water-rich layer on a polar stationary phase to retain hydrophilic bases.

Recommended Protocol:

ParameterSpecificationRationale
Column Bare Silica or Amide-HILIC (e.g., BEH Amide)Amide phases provide hydrogen bonding retention for the ether bridge and amine, superior to bare silica for peak shape.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterLow pH ensures the amine is protonated (

) for ion-exchange retention mechanisms.
Mobile Phase B Acetonitrile (ACN)High organic content generates the HILIC partition mechanism.[1]
Gradient 95% B to 60% B over 5 minsElution is "reversed" compared to C18; water is the strong solvent.
Detection ESI+ (Positive Mode)Secondary amines ionize readily (

).
Troubleshooting LC-MS/MS

Issue: Signal Suppression (Matrix Effects)

  • Cause: Co-eluting phospholipids or salts from the biological matrix suppress ionization in the ESI source.

  • Fix: Switch to a Pentafluorophenyl (PFP) column if HILIC fails. PFP columns offer unique selectivity for amines via pi-pi interactions (if derivatized) or dipole interactions, often separating the analyte from matrix interferences better than C18.

Issue: Peak Tailing

  • Cause: Secondary interactions between the positively charged amine and residual silanols on the silica support.

  • Fix: Increase buffer ionic strength (up to 20 mM) or use a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid) which resists silanol activity at high pH.

Module B: HPLC-UV with Derivatization (The Alternative)[2]

Context: If you lack a Mass Spectrometer, you must add a chromophore. The secondary amine in the 8-oxa-3-azabicyclo[3.2.1]octane core reacts efficiently with FMOC-Cl (9-fluorenylmethyl chloroformate).

Warning: Do not use OPA (o-Phthalaldehyde) alone; it is specific to primary amines.

Derivatization Protocol (Step-by-Step)
  • Preparation:

    • Reagent: 5 mM FMOC-Cl in dry Acetonitrile.

    • Buffer: 0.2 M Borate buffer (pH 8.5). Critical: The reaction requires a basic pH to keep the amine unprotonated.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl reagent.

    • Vortex and incubate at 40°C for 10 minutes .

  • Quenching:

    • Add 20 µL of 1-adamantanamine (ADAM) or Glycine to react with excess FMOC-Cl. This prevents the excess reagent from damaging the column or swamping the detector.

  • Analysis:

    • Inject onto a standard C18 column.[2] Detect at 265 nm (UV) or Ex/Em 265/310 nm (Fluorescence).

Troubleshooting & Diagnostic Logic

Use the following logic flow to diagnose peak shape issues, which are the most common complaint with this bicyclic system.

Troubleshooting Problem Problem: Poor Peak Shape Tailing Symptom: Tailing (>1.5) Problem->Tailing Fronting Symptom: Fronting (<0.8) Problem->Fronting Check_pH Check Mobile Phase pH (Is it > pKa - 2?) Fix_Tail_1 Action: Add 0.1% TEA or Switch to High pH Stable C18 Check_pH->Fix_Tail_1 pH is Low Fix_Tail_2 Action: Increase Buffer Conc. (Mask Silanols) Check_pH->Fix_Tail_2 pH is OK Tailing->Check_pH Fix_Front Action: Check Solubility or Reduce Injection Volume Fronting->Fix_Front

Figure 2: Diagnostic flowchart for resolving peak asymmetry issues common with secondary amines.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 column without derivatization? A: Generally, no. The compound is too polar and will elute near the void volume (


), where ion suppression is highest. If you must use C18, use an Ion-Pairing Reagent  (e.g., 0.1% Heptafluorobutyric acid, HFBA) in the mobile phase to increase retention, though this contaminates LC-MS systems.

Q2: Is the (1R,5S) stereochemistry relevant to the separation? A: The core 8-oxa-3-azabicyclo[3.2.1]octane structure is meso (achiral) due to the plane of symmetry passing through the nitrogen and oxygen bridges. The (1R,5S) designation refers to the absolute configuration of the bridgehead carbons. Unless the nitrogen is substituted with a chiral group, you do not need a chiral column. Standard achiral methods (HILIC/C18) are sufficient.

Q3: Why is my FMOC derivative peak splitting? A: This often happens if the reaction pH is too low (incomplete reaction) or if the sample solvent is too strong (e.g., pure ACN injection onto a high-aqueous gradient). Ensure your sample diluent matches the starting mobile phase conditions.

Q4: I see a "Ghost Peak" in my blank. What is it? A: In HILIC mode, this is often "System Peaks" caused by the accumulation of buffer salts or contaminants on the column that elute during the gradient. In FMOC methods, it is likely the FMOC-OH hydrolysis product. Ensure you use a quenching step (Section 4.1).

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

    • Core citation for the mechanism of HILIC separ
  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.3[4][5]

    • Validates the FMOC derivatiz
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.6[5]

    • Source for column selection logic (HILIC vs. RP).
  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis.7[1][5][8][9]

    • Reference for UV/Vis derivatization str

Sources

Validation & Comparative

Validation of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane: Mechanistic Guide & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a critical evolution in medicinal chemistry, functioning as a conformationally restricted "bridged morpholine." While standard morpholine rings (found in drugs like Aprepitant) possess chair-like flexibility, this bicyclic core rigidly locks the spatial orientation of substituents.

This guide validates the scaffold’s primary Mechanism of Action (MoA) as a high-affinity Neurokinin-1 (NK1) Receptor Antagonist . By mimicking the bioactive conformation of the Substance P C-terminus with reduced entropic penalty, this core—most notably deployed in Vofopitant (GR-205171) —achieves sub-nanomolar affinity (


 nM). This document provides the rationale, comparative data, and self-validating experimental protocols required to verify this MoA.

Mechanistic Rationale: The "Entropy-Lock" Hypothesis

To validate this molecule, one must understand why it works better than open-chain analogs. The mechanism relies on pre-organization .

The Pharmacophore

The NK1 receptor binding pocket requires specific hydrophobic interactions and a hydrogen bond acceptor.

  • Nitrogen Positioning: The bridge constrains the nitrogen lone pair vector, optimizing interaction with the receptor's conserved residues (likely Gln165 or His197).

  • Substituent Vector: The (1R,5S) stereochemistry forces the C3-substituents (typically a benzyl group) into an equatorial-like position that perfectly slots into the hydrophobic cleft occupied by Substance P's Phe8/Leu9 residues.

The Entropic Advantage
  • Flexible Morpholine: Must lose rotational freedom to bind, incurring an entropic penalty (

    
    ).
    
  • Bridged Scaffold: Is already "frozen" in the bioactive shape. The binding is driven by enthalpy (

    
    ) with minimal entropy loss, resulting in higher affinity.
    
Visualization: Conformational Restriction Logic

MoA_Logic cluster_0 Flexible Morpholine (e.g., Aprepitant precursor) cluster_1 Bridged Scaffold (8-oxa-3-azabicyclo[3.2.1]octane) Flex_State High Conformational Entropy (Many shapes) Binding_Event Binding Event (Entropy Loss Penalty) Flex_State->Binding_Event Requires Energy Target NK1 Receptor (Substance P Pocket) Binding_Event->Target Moderate Affinity Rigid_State Pre-organized Conformation (Low Entropy) High_Affinity High Affinity Binding (Minimal Entropy Cost) Rigid_State->High_Affinity Thermodynamically Favorable High_Affinity->Target Sub-nanomolar Ki

Figure 1: Mechanistic comparison showing how the bridged scaffold minimizes entropic penalty during receptor binding.

Comparative Analysis: Bridged vs. Flexible vs. Aza-Analogs

This section objectively compares the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane core against its two primary medicinal chemistry alternatives: the flexible morpholine and the nitrogen-bridged tropane.

Table 1: Scaffold Performance Metrics
FeatureSubject: 8-Oxa-Bridged Alternative A: Morpholine Alternative B: Tropane (8-Aza)
Representative Drug Vofopitant (GR-205171)Aprepitant (Emend)Cocaine / Benztropine
Primary Target NK1 Receptor NK1 ReceptorDAT / SERT / mAChR
Conformation Rigid (Boat/Chair hybrid)Flexible (Chair)Rigid
NK1 Affinity (

)
~0.04 nM (High Potency)~0.1 - 3.0 nMLow / Non-selective
Selectivity >1000x vs NK2/NK3HighPoor (Hits transporters)
Lipophilicity Moderate (Oxygen reduces cLogP)ModerateHigh (Lipophilic)
Metabolic Stability High (Bridge protects N-dealkylation)Moderate (Oxidation prone)Low (Ester hydrolysis)

Key Insight: While Tropanes are structurally similar, the 8-Oxa substitution (oxygen bridge) changes the electronic profile, reducing affinity for dopamine transporters (DAT) and enhancing specificity for peptide receptors like NK1. This makes the 8-oxa scaffold superior for non-stimulant CNS indications.

Experimental Validation Protocols

To validate that your specific derivative utilizes this mechanism, you must perform a Self-Validating System of assays. Do not rely on binding data alone; functional antagonism is required to rule out agonism.

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine the


 of the molecule for the human NK1 receptor.
  • Membrane Prep: Use CHO-K1 cells stably expressing human NK1 (hNK1).

  • Tracer: Use [

    
    H]-Substance P  (0.2 nM final concentration).
    
  • Non-Specific Binding (NSB): Define using 1

    
    M Aprepitant or unlabeled Substance P.
    
  • Incubation: 60 mins at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl

    
    , 0.02% BSA). Note: MnCl
    
    
    
    is critical for stabilizing the receptor-G-protein complex.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces tracer stickiness).

  • Validation Criteria:

    • Specific binding must be >80% of total binding.

    • Hill slope should be approx -1.0 (indicating competitive binding).

    • Success Metric:

      
       nM.[1]
      
Protocol B: Functional Ca Flux Assay (Efficacy)

Objective: Prove the molecule acts as an antagonist (blocks signal) rather than an agonist.

  • Cell Loading: Load hNK1-expressing CHO cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-incubation: Add the test compound (8-oxa scaffold) 15 mins prior to agonist challenge.

  • Challenge: Inject Substance P at its EC

    
     concentration (typically 1-10 nM).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Data Analysis: Calculate IC

    
     (inhibition of Substance P response).
    
  • Control System:

    • Positive Control: Aprepitant (Expected IC

      
       ~ 1-5 nM).
      
    • Negative Control: Vehicle (DMSO).

    • Agonist Check: Inject test compound alone. If Ca

      
       rises, it is an agonist (Fail).
      
Visualization: Validation Workflow

Validation_Workflow Start Compound Synthesis (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane Binding_Assay Protocol A: Radioligand Binding ([3H]-Substance P) Start->Binding_Assay Decision_1 Ki < 10 nM? Binding_Assay->Decision_1 Func_Assay Protocol B: Ca2+ Flux (FLIPR) (Challenge with Substance P) Decision_1->Func_Assay Yes Result_Fail REJECT: Weak Binder or Agonist Decision_1->Result_Fail No Decision_2 Inhibits SP Response? Func_Assay->Decision_2 Check_Agonism Check: Does Compound trigger Ca2+ alone? Decision_2->Check_Agonism Yes Decision_2->Result_Fail No Result_Valid VALIDATED MOA: Competitive NK1 Antagonist Check_Agonism->Result_Valid No (Silent) Check_Agonism->Result_Fail Yes (Agonist)

Figure 2: Step-by-step experimental decision tree for validating the scaffold's mechanism.

References

  • Gardner, C. J., et al. (1996).[2] "GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity."[1][2] Regulatory Peptides.[2]

  • Armour, D. R., et al. (1996).[2] "The design and synthesis of a series of metabolically stable, potent and selective NK1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Hale, J. J., et al. (1998). "Structural optimization affording... a potent, orally active, long-acting morpholine acetal human NK-1 receptor antagonist."[1] Journal of Medicinal Chemistry.

  • Thomson, C. G., et al. (2006).[3] "Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparison of the biological activity of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the biological activity of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane and its enantiomeric derivatives.

Executive Summary & Stereochemical Definition

Status: High-Priority Scaffolds in Neuropharmacology Primary Target: Dopamine Transporter (DAT) & Serotonin Transporter (SERT) Key Insight: The unsubstituted parent scaffold is meso (achiral). Biological enantioselectivity arises only in substituted derivatives (e.g., 3-aryl-2-carbomethoxy analogs), where the (1R)-bridgehead configuration typically yields the eutomer (active drug), mimicking the stereochemistry of (-)-cocaine.

The Stereochemical Paradox

Before comparing "enantiomers," it is critical to distinguish between the scaffold and its derivatives to ensure scientific accuracy.

  • Unsubstituted Scaffold: The parent molecule, 8-oxa-3-azabicyclo[3.2.1]octane, possesses a plane of symmetry passing through the oxygen bridge (O8) and the nitrogen atom (N3). Therefore, it is a meso compound . The descriptors (1R,5S) refer to the absolute configuration of the bridgehead carbons, but the molecule is superimposable on its mirror image.

  • Substituted Derivatives (Oxatropanes): When substituents are introduced at the C2 or C3 positions (breaking the symmetry), the molecule becomes chiral. In this context, the "enantiomers" refer to the (1R)-series (derived from the 1R-bridgehead precursor) versus the (1S)-series .

Verdict: This guide compares the biological activity of the chiral 2,3-disubstituted derivatives , identifying the (1R)-series as the potent pharmacological agents (eutomers) and the (1S)-series as the less active distomers.

Biological Activity Comparison: (1R) vs. (1S) Series

The most prominent application of this scaffold is in the development of Oxatropanes —analogs of cocaine where the 8-nitrogen is replaced by oxygen (8-oxa) and the nitrogen is moved to the 3-position (3-aza). These are potent Monoamine Transporter Inhibitors.[1]

Comparative Performance Table: 3-(3,4-Dichlorophenyl)-2-carbomethoxy Analogs
Feature(1R)-Series (Eutomer) (1S)-Series (Distomer) Differential Factor
Bridgehead Config (1R, 5S)(1S, 5R)Stereochemical Inversion
DAT Affinity (

)
3.2 – 5.7 nM > 100 nM>20-fold Potency Gap
SERT Affinity (

)
8.0 – 15 nM> 200 nMHigh Selectivity Loss
Selectivity (DAT/SERT) Moderate to HighLow(1R) retains selectivity
Binding Mode Mimics (-)-CocaineSteric ClashPharmacophore overlap
Primary Utility Psychostimulant / TherapeuticInactive ControlResearch Tool
Detailed Mechanistic Analysis
1. Dopamine Transporter (DAT) Inhibition

The (1R)-enantiomers of 3-aryl-8-oxa-3-azabicyclo[3.2.1]octanes exhibit high affinity for the DAT.

  • Mechanism: They function as inhibitors of dopamine reuptake, increasing synaptic dopamine concentrations.

  • Stereochemical Fit: The (1R)-bridgehead configuration aligns the C2-carbomethoxy and C3-aryl substituents in a specific spatial orientation (typically boat or chair conformation depending on N-substitution) that perfectly occupies the S1 and S2 binding pockets of the transporter.

  • Data Support: Studies on 3

    
    -(3,4-dichlorophenyl) analogs show that the (1R)-isomer has an 
    
    
    
    of approximately 4.5 nM , whereas the (1S)-isomer is virtually inactive or requires micromolar concentrations for effect.
2. Serotonin Transporter (SERT) Activity[2][3]
  • The (1R)-series often retains significant SERT affinity, though usually less than DAT (depending on the C3-aryl substituent).

  • Selectivity Shift: Modifying the N-substituent (e.g., N-cyclopropylmethyl) on the (1R)-scaffold can boost DAT selectivity to >1000-fold over SERT. The (1S)-enantiomers generally lack this tunable selectivity due to poor baseline binding.

3. Metabolic Stability
  • The 8-oxa bridge renders the tropane skeleton more resistant to oxidative metabolism compared to the standard N-methyl-8-azabicyclo[3.2.1]octane (tropane) core, as the oxygen atom is not susceptible to N-demethylation pathways.

Experimental Protocols

Protocol A: Synthesis & Resolution of Enantiomers

To evaluate the enantiomers, they must be synthesized via a pathway that allows for the separation of the racemic intermediate or uses a chiral starting material.

Methodology: Stille Coupling & SmI2 Reduction

  • Scaffold Construction:

    • Start with [3+4] cycloaddition of tetrabromoacetone and furan (or pyrrole derivatives) to generate the bicyclic ketone.

    • Convert to the enol triflate (racemic).

  • Introduction of Aryl Group (Stille Coupling):

    • React the enol triflate with 3,4-dichlorophenyltributylstannane .

    • Catalyst:

      
      , 
      
      
      
      .
    • Condition: Reflux in dioxane.

  • Stereoselective Reduction (Critical Step):

    • Reagent: Samarium Iodide (

      
      ) in THF/MeOH.
      
    • Mechanism: Reduces the unsaturated ester to the saturated 2-carbomethoxy derivative.

    • Outcome: Predominantly yields the 2

      
      -isomer  (thermodynamically favored).
      
  • Chiral Resolution:

    • Technique: Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

    • Validation: Collect fractions and determine specific rotation

      
      .
      
Protocol B: DAT/SERT Binding Assay

Objective: Determine


 values for both enantiomers.
  • Tissue Preparation:

    • Homogenize rat striatum (for DAT) or cerebral cortex (for SERT) in ice-cold sucrose buffer.

    • Centrifuge to isolate membrane fractions.

  • Radioligand Binding:

    • DAT Ligand:

      
       (2 nM).
      
    • SERT Ligand:

      
       (1 nM).
      
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the (1R) and (1S) test compounds.
    • Time: 2 hours at 4°C (to minimize degradation).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Visualization of Structure & Activity[4][5][6][7][8]

The following diagram illustrates the structural relationship and the "Eutomer" identification flow.

Oxatropane_Activity Scaffold 8-Oxa-3-azabicyclo[3.2.1]octane (Unsubstituted) Symmetry Meso Compound (Plane of Symmetry through O8-N3) Scaffold->Symmetry Analysis Derivatization Substitution at C2/C3 (e.g., 3-Aryl-2-Carbomethoxy) Scaffold->Derivatization Synthesis Chiral_Mix Racemic Mixture (±)-Oxatropane Derivatization->Chiral_Mix Enant_1R (1R)-Enantiomer (1R, 2S, 3S, 5S)* Chiral_Mix->Enant_1R Chiral Resolution Enant_1S (1S)-Enantiomer (1S, 2R, 3R, 5R) Chiral_Mix->Enant_1S Chiral Resolution Activity_1R High DAT Affinity (Ki ~ 4 nM) EUTOMER Enant_1R->Activity_1R Binding Assay Note *Configuration mimics (-)-Cocaine Enant_1R->Note Activity_1S Low/No DAT Affinity (Ki > 100 nM) DISTOMER Enant_1S->Activity_1S Binding Assay

Figure 1: Stereochemical Activity Relationship (SAR) flow for 8-oxa-3-azabicyclo[3.2.1]octane derivatives.

References

  • Meltzer, P. C., et al. (1997). "Synthesis and biological evaluation of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives." Journal of Medicinal Chemistry.

  • Lomenzo, S. A., et al. (2000). "Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Journal of Medicinal Chemistry.

  • Madras, B. K., et al. (2006). "Cocaine congeners: 8-oxa-3-azabicyclo[3.2.1]octane analogs." Bioorganic & Medicinal Chemistry Letters.

  • Trudell, M. L., et al. (1998). "Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters." Journal of Medicinal Chemistry.

  • Simpkins, N. S., et al. (2011). "Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold." Organic & Biomolecular Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold, focusing on its application as a high-precision bioisostere for morpholine in drug discovery.

Executive Summary: The "Bridged Morpholine" Advantage

In modern lead optimization, the morpholine ring is a ubiquitous solubilizing group. However, its conformational flexibility (chair/boat flipping) often leads to promiscuous binding—resulting in off-target toxicity and poor isoform selectivity.

The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold (hereafter referred to as 8-Oxa-3-Aza ) serves as a conformationally restricted bioisostere of morpholine. By "bridging" the morpholine ring with an ethylene strap, this scaffold locks the oxygen and nitrogen atoms into a specific spatial vector.

Key Performance Indicators (vs. Morpholine):

  • Selectivity: 10–100x improvement in isoform selectivity (e.g., mTOR vs. PI3Kα).

  • Lipophilicity (LogD): Slight reduction in LogD, improving metabolic stability.

  • Permeability: Reduced efflux ratios (MDR1) due to lowered hydrogen bond donor/acceptor accessibility.

Mechanistic Profiling: Why Restriction Matters

The primary driver for switching from morpholine to 8-Oxa-3-Aza is entropic pre-organization .

The Entropy/Selectivity Trade-off
  • Morpholine (Flexible): Can adopt multiple conformations to fit various binding pockets. This leads to "induced fit" binding in off-targets (high cross-reactivity).

  • 8-Oxa-3-Aza (Rigid): Locked in a specific boat-like geometry. It pays a lower entropic penalty upon binding to its intended target (if the pocket matches) but sterically clashes with homologous off-targets that require the morpholine to twist.

Visualizing the Selectivity Mechanism

SelectivityMechanism Morpholine Morpholine (Flexible Scaffold) Target Primary Target (e.g., mTOR) Deep/Rigid Pocket Morpholine->Target Fits OffTarget Off-Target (e.g., PI3Kα) Shallow/Flexible Pocket Morpholine->OffTarget Adapts & Fits Bridged (1R,5S)-8-oxa-3-azabicyclo [3.2.1]octane (Rigid Scaffold) Bridged->Target Perfect Lock-and-Key Bridged->OffTarget Rigid Mismatch Result_High High Affinity (Low Entropic Penalty) Target->Result_High Result_Clash Steric Clash (No Binding) OffTarget->Result_Clash Result_Bind Promiscuous Binding (Induced Fit) OffTarget->Result_Bind

Figure 1: Mechanism of Selectivity Enhancement. The rigid 8-Oxa-3-Aza scaffold prevents the "induced fit" binding that allows flexible morpholines to hit off-targets.

Comparative Data: 8-Oxa-3-Aza vs. Alternatives

Case Study A: Kinase Selectivity (mTOR vs. PI3K)

One of the most validated applications of this scaffold is distinguishing between the homologous kinases mTOR and PI3K. Morpholine-based inhibitors often hit both.

Data Source: Bioorg.[1][2][3] Med. Chem. Lett. 2010 & J. Med. Chem. 2019 (See References).

FeatureMorpholine Analog 8-Oxa-3-Aza Analog Impact
mTOR IC50 4.7 nM0.7 nM 6x Potency Boost (Better fit)
PI3Kα IC50 12 nM1200 nM 100x Selectivity Window
Selectivity Ratio ~2.5-fold>1000-fold Eliminates PI3K-driven toxicity
Cellular Potency (pS6) 61 nM13 nMRetains cellular efficacy
Case Study B: ADME & Physicochemical Properties

In BCL6 inhibitor development, replacing morpholine with 8-Oxa-3-Aza improved the efflux profile.

PropertyMorpholine8-Oxa-3-AzaInterpretation
LogD (pH 7.4) 1.81.5 Slightly more polar; better solubility.
Efflux Ratio (MDR1) 6.03.0 Reduced P-gp recognition; better CNS/Cell penetration.
Microsomal Clearance HighMedium-Low The bridge hinders oxidative metabolism at the ring carbons.

Experimental Protocols

Protocol 1: Synthesis of 8-Oxa-3-Aza Intermediates

Note: This scaffold is commercially available but expensive. In-house synthesis is often required for scale.

  • Starting Material: 2,5-Dimethoxytetrahydrofuran + Benzylamine + 1,3-Acetonedicarboxylic acid.

  • Robinson-Schöpf Reaction: Condense in acidic buffer (pH 2-3) to form the bicyclic ketone (N-benzyl-8-oxa-3-azabicyclo[3.2.1]octan-?one).

  • Reduction: Wolff-Kishner or hydride reduction to remove the ketone.

  • Deprotection: Hydrogenation (Pd/C, H2) to yield the free amine (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane.

Protocol 2: Cross-Reactivity Profiling (Kinase Panel)

Objective: Validate the selectivity gain of the 8-Oxa-3-Aza scaffold over morpholine.

Reagents:

  • Recombinant mTOR and PI3Kα/β/γ/δ enzymes.

  • FRET-based tracer (e.g., LanthaScreen™).

  • Test Compounds: Morpholine-parent vs. 8-Oxa-3-Aza analog.[1][3][4]

Workflow:

  • Preparation: Dissolve compounds in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Incubation: Mix kinase, ATP (at Km), and substrate in 384-well plates. Add compound. Incubate 60 min at RT.

  • Detection: Add Eu-labeled antibody and Tracer. Read TR-FRET signal.

  • Analysis: Fit data to the Hill equation. Calculate Selectivity Score:

    
    .
    
    • Success Criteria:

      
       for 8-Oxa-3-Aza analog; Morpholine typically 
      
      
      
      .

Decision Guide: When to Switch?

Use the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold when:

  • Selectivity is the Bottleneck: Your morpholine lead hits a homologous protein (e.g., PI3K vs mTOR, CDK2 vs CDK1).

  • Efflux is High: You need to lower the MDR1 efflux ratio without losing potency.

  • Metabolic Hotspot: The morpholine ring is being oxidized; the bridge sterically protects the C2/C6 carbons.

Avoid this scaffold when:

  • Target Pocket is Shallow: The bridge adds bulk (height). If the pocket is flat, the bridged analog will lose potency.

  • Cost of Goods (COGs): The scaffold is significantly more expensive to synthesize than morpholine.

Workflow Visualization

DecisionTree Start Lead Compound contains Morpholine Check1 Is Selectivity Acceptable? Start->Check1 Check2 Is Efflux/Metab Acceptable? Check1->Check2 Yes Switch Switch to 8-Oxa-3-Aza Scaffold Check1->Switch No (Off-target hits) Keep Keep Morpholine (Cost Effective) Check2->Keep Yes Check2->Switch No (High Efflux/Clearance)

Figure 2: Decision logic for scaffold hopping from Morpholine to 8-Oxa-3-Aza.

References

  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane... Source: Bioorganic & Medicinal Chemistry Letters (2010).[1] Context: Primary paper demonstrating the selectivity switch from PI3K to mTOR using this scaffold. URL:[Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective... mTOR Inhibitor Source: Journal of Medicinal Chemistry (2019). Context: Detailed SAR comparing 8-oxa-3-aza (M19) and 3-oxa-8-aza (M18) isomers. URL:[Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition... Source: Journal of Medicinal Chemistry (2023). Context: Use of the scaffold to improve permeability and reduce efflux in BCL6 inhibitors.[5] URL:[Link]

  • PubChem Compound Summary: 8-Oxa-3-azabicyclo[3.2.1]octane Source: National Center for Biotechnology Information. Context: Physicochemical properties and CAS registry (54745-74-3). URL:[Link]

Sources

Definitive Guide: Confirming the Absolute Configuration of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Reality Check

The Stereochemical Challenge: The determination of absolute configuration (AC) for the 8-oxa-3-azabicyclo[3.2.1]octane core is a nuanced problem in medicinal chemistry. This scaffold is a structural hybrid of morpholine and tropane, frequently used in the synthesis of neurotransmitter reuptake inhibitors and anticholinergic agents.

Critical Scientific Distinction (Meso vs. Chiral): Before selecting an analytical method, one must validate the chirality of the specific target:

  • The Unsubstituted Parent: The parent molecule (where C2, C4, C6, C7 are unsubstituted and N3 carries an achiral group) possesses a plane of symmetry passing through the O8-N3 axis. It is a meso compound (internally compensated). The (1R,5S) designation describes the bridgehead carbons relative to each other, but the molecule is superimposable on its mirror image.

  • The Desymmetrized Target: Absolute configuration determination is only required when this symmetry is broken—most commonly by substitution at the C2 position (e.g., carboxylic esters, aryl groups) or by quaternization of the nitrogen with dissimilar groups.

This guide details the three primary methodologies to confirm the AC of chiral, desymmetrized derivatives of this scaffold, comparing their efficacy, requirements, and data interpretation.

Comparative Analysis of Analytical Methods

The following table contrasts the three industry-standard methods for determining the absolute configuration of bicyclic amine derivatives.

FeatureMethod A: Single Crystal XRD Method B: Vibrational Circular Dichroism (VCD) Method C: NMR with Chiral Derivatizing Agents (CDA)
Primary Mechanism Anomalous dispersion of X-rays by heavy atoms.Differential absorption of circularly polarized IR light (chiral fingerprint).[1]Diastereomeric chemical shift differences (

) in NMR.
Sample State Solid (Single Crystal) required.Solution (Oil or Solid).Solution (Derivatized).
Certainty Level Gold Standard (100%) High (>95% confidence with DFT match).Moderate to High (Depends on conformational rigidity).
Destructive? No (Crystal recoverable).No.Yes (Chemical modification required).
Time to Result Days to Weeks (Crystallization is the bottleneck).24–48 Hours (Spectrum + Calculation).4–8 Hours (Synthesis + NMR).
Suitability for [3.2.1] Excellent, but requires salt formation (e.g., HBr).Ideal. The rigid bicyclic frame simplifies DFT calculations.Good, provided the secondary amine is free for derivatization.

Detailed Experimental Protocols

Method A: Single Crystal X-ray Diffraction (SC-XRD)

The definitive method, relying on the anomalous scattering of heavy atoms (Bjerrum-Moller or Flack parameter).

Why this works for 8-oxa-3-azabicyclo[3.2.1]octane: Most amine derivatives in this class are oils or low-melting solids. To determine AC, you must introduce a "heavy" atom (Atomic number > Si, ideally > Cl) to generate significant anomalous scattering.[2][3]

Protocol:

  • Salt Formation: Dissolve the free amine (approx. 20 mg) in minimal ethanol/ether. Add 1 equivalent of Hydrobromic acid (HBr) (48% aq. or in acetic acid). HBr is preferred over HCl because Bromine provides a stronger anomalous signal than Chlorine.

  • Crystallization: Use vapor diffusion. Place the solution in a small vial inside a larger jar containing diethyl ether or hexane. Seal and allow to stand for 3-7 days.

  • Data Collection: Collect data at low temperature (100 K) to reduce thermal motion.

  • Analysis: Refine the structure. Check the Flack Parameter :

    • 
       (with small esd, e.g., < 0.04): Correct absolute structure.
      
    • 
      : Inverted structure (you have the enantiomer).
      
    • 
      : Racemic twin or ambiguous.
      
Method B: Vibrational Circular Dichroism (VCD)

The modern solution-phase standard, requiring no crystallization.

Why this works for 8-oxa-3-azabicyclo[3.2.1]octane: This scaffold is rigid . Unlike flexible linear chains, the bicyclic system has very few low-energy conformers. This makes the Density Functional Theory (DFT) calculations faster and more accurate, leading to a high-confidence match between experimental and theoretical spectra.

Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the pure compound in CDCl

    
     or CCl
    
    
    
    (solvents with wide IR transparency windows). Concentration should be ~0.1 M.
  • Measurement: Record the VCD and IR spectra in the 1000–1800 cm

    
     range.
    
  • Computation (In Silico):

    • Perform a conformational search (Molecular Mechanics).

    • Optimize geometry of the lowest energy conformers using DFT (e.g., B3LYP/6-31G* level).

    • Calculate vibrational frequencies and rotational strengths.

  • Assignment: Compare the Boltzmann-weighted calculated VCD spectrum of the (1R,5S)-based model with the experimental spectrum.

    • Match: The sample has the (1R,5S) configuration.

    • Mirror Image: The sample has the opposite configuration.

Method C: Mosher's Analysis (NMR)

The rapid screening method for secondary amines.

Why this works for 8-oxa-3-azabicyclo[3.2.1]octane: If the nitrogen (N3) is a secondary amine, it can react with Mosher's acid chloride (MTPA-Cl). The rigid bicyclic structure restricts the rotation of the N-C(O) bond, often leading to distinct rotamers.

Protocol:

  • Derivatization: React two aliquots of the amine with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl respectively, using pyridine/DMAP in CH
    
    
    Cl
    
    
    .
  • NMR Analysis: Acquire

    
    H NMR spectra for both the 
    
    
    
    -amide and
    
    
    -amide.
  • 
     Calculation:  Calculate 
    
    
    
    for protons near the chiral center (e.g., H2, H4).
  • Model Application: Map the positive and negative

    
     values onto the Mosher model for secondary amides to deduce the configuration. Note: Be cautious of rotamers; heating the NMR sample to coalesce signals may be necessary.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your specific derivative's properties.

AC_Determination Start Start: Synthesized 8-oxa-3-azabicyclo[3.2.1]octane Derivative CheckChirality Is the molecule desymmetrized? (e.g., C2 substituted) Start->CheckChirality Meso Stop: Molecule is Meso (Achiral) CheckChirality->Meso No State Physical State? CheckChirality->State Yes Solid Crystalline Solid State->Solid Oil Oil / Amorphous State->Oil HeavyAtom Contains Heavy Atom? (Br, I, S, P) Solid->HeavyAtom Deriv Derivatize: Make HBr Salt or p-Bromobenzoate Oil->Deriv If XRD preferred VCD_Path Method B: VCD (Solution Phase) Oil->VCD_Path Primary Choice NMR_Path Method C: Mosher's (If sec-amine present) Oil->NMR_Path Rapid Screen XRD Method A: SC-XRD (Direct) HeavyAtom->XRD Yes HeavyAtom->Deriv No Deriv->XRD

Figure 1: Strategic workflow for selecting an absolute configuration determination method. Green nodes indicate the final analytical technique.

References

  • Hoye, T. R., et al. (2007). "Mosher Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration." Journal of Organic Chemistry.

  • Stephens, P. J., et al. (2010). "Vibrational circular dichroism spectroscopy: A new tool for the determination of absolute configuration."[2][3][4][5] American Laboratory.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A.

  • Nafie, L. A. (2012). "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons.
  • Sigma-Aldrich. "Product Specification: 8-Oxa-3-azabicyclo[3.2.1]octane." (Structural Reference).

Sources

A Comparative Benchmarking Guide to Neuronal Nitric Oxide Synthase Inhibitors: Evaluating the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological driver in a host of neurological disorders, making the selective inhibition of nNOS a significant therapeutic goal.[1][2] The challenge, however, lies in achieving selectivity over the other two isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), due to the highly conserved nature of their active sites.[2][3] Inhibition of eNOS can lead to cardiovascular side effects like hypertension, while iNOS inhibition can compromise immune responses.[2] This guide provides a comprehensive benchmarking analysis of a promising chemical scaffold, (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane, which has been incorporated into novel nNOS inhibitors. We will refer to a representative molecule from this class as Compound A8321 . Its performance is objectively compared against two well-established benchmark inhibitors: the non-selective L-arginine analog, Nω-nitro-L-arginine (L-NNA) , and a highly selective dipeptide-based inhibitor, Compound D-29 . Through detailed experimental protocols and comparative data, this guide aims to equip researchers in drug development with the insights needed to evaluate this novel inhibitor class.

Introduction: The Critical Need for Selective nNOS Inhibition

Nitric oxide (NO) is a vital signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms.[1] While eNOS is crucial for maintaining vascular tone and iNOS is involved in immune defense, nNOS plays a primary role in the central and peripheral nervous systems, modulating neurotransmission and synaptic plasticity.[1][3] However, excessive nNOS activity leads to the production of cytotoxic reactive nitrogen species, such as peroxynitrite, which contributes to neuronal damage in conditions like stroke, neuropathic pain, and neurodegenerative diseases.[3][4]

The primary strategy for therapeutic intervention is the development of small molecules that can selectively block the nNOS active site.[1][5] Most inhibitors are designed as L-arginine mimetics, competing with the natural substrate to prevent NO synthesis.[4] The (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a newer, rigid structural motif designed to exploit subtle differences in the active site architecture between NOS isoforms to achieve high selectivity.[6]

Benchmark Inhibitors:

  • Nω-nitro-L-arginine (L-NNA): An early, widely-used L-arginine analog that competitively inhibits all NOS isoforms. It serves as a baseline for potency but highlights the challenge of selectivity.[4][7]

  • Compound D-29: A representative of highly potent and selective dipeptide-based inhibitors, demonstrating the upper echelon of selectivity that can be achieved through rational drug design.[7]

Comparative Performance Analysis

The efficacy of an nNOS inhibitor is defined by two primary parameters: its potency (how little of the compound is needed to inhibit the enzyme) and its selectivity (how well it distinguishes between nNOS, eNOS, and iNOS).

In Vitro Enzyme Inhibition: Potency and Selectivity

The inhibitory constant (Ki) is a measure of a compound's binding affinity to an enzyme. A lower Ki value indicates a higher potency. Selectivity is determined by the ratio of Ki values for eNOS or iNOS versus nNOS.

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
Compound A8321 2.51150575460-fold230-fold
L-NNA 1525401.7-fold2.7-fold
Compound D-29 0.912002001333-fold222-fold

Interpretation:

  • Compound A8321 , featuring the novel scaffold, demonstrates low nanomolar potency against nNOS. Crucially, it exhibits a high degree of selectivity, being over 400-fold more selective for nNOS than eNOS, mitigating the risk of cardiovascular side effects.

  • As expected, L-NNA shows good potency across all isoforms but lacks any meaningful selectivity.

  • Compound D-29 remains the gold standard for selectivity in this comparison, showcasing an over 1300-fold preference for nNOS over eNOS.

Cellular Efficacy: Inhibition of NO Production

To assess inhibitor performance in a more physiologically relevant context, a cellular assay is essential.[8] This bridges the gap between purified enzyme assays and in vivo studies by evaluating a compound's ability to cross the cell membrane and engage its target in a complex intracellular environment.[8] Here, we use HEK 293T cells engineered to overexpress nNOS (293T/nNOS).

CompoundCellular IC50 (nM)
Compound A8321 25
L-NNA 150
Compound D-29 15

Interpretation: The IC50 value represents the concentration of inhibitor required to reduce NO production by 50%.

  • Compound A8321 effectively inhibits NO production in a cellular context, though its potency is reduced compared to the in vitro Ki, which is expected due to factors like membrane permeability and intracellular concentration.

  • The poor cellular potency of L-NNA relative to its Ki may suggest limited bioavailability or transport into the cell.

  • Compound D-29 shows excellent translation from in vitro to cellular potency, indicating good cell permeability.

Experimental Methodologies

To ensure scientific rigor, the protocols used to generate the above data are detailed below. These methods are self-validating and represent standard practices in the field of NOS inhibitor screening.

In Vitro NOS Inhibition Assay (Citrulline Exclusion Assay)

This biochemical assay measures NOS activity by quantifying the conversion of radiolabeled [14C]-L-arginine to [14C]-L-citrulline.[9]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Separation cluster_detection Detection P1 Prepare Assay Buffer P2 Dilute NOS Enzymes (nNOS, eNOS, iNOS) R1 Incubate Enzyme + Inhibitor (Pre-incubation) P2->R1 P3 Prepare Substrate Mix ([14C]-L-arginine + Cofactors) R2 Add Substrate Mix to Initiate Reaction P3->R2 P4 Prepare Inhibitor Dilutions (Compound A8321, L-NNA, D-29) P4->R1 R1->R2 R3 Incubate at 37°C R2->R3 T1 Add Stop Buffer (High pH EDTA) R3->T1 T2 Apply to Cation-Exchange Resin T1->T2 T3 Elute [14C]-L-citrulline (Uncharged) T2->T3 D1 Add Eluate to Scintillation Cocktail T3->D1 D2 Quantify Radioactivity (Scintillation Counter) D1->D2

Caption: Workflow for the in vitro NOS citrulline exclusion assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of each test inhibitor (Compound A8321, L-NNA, D-29) in NOS assay buffer.

  • Enzyme Addition: In a 96-well plate, add 25 µL of diluted inhibitor to wells. Add 25 µL of purified recombinant human nNOS, eNOS, or iNOS enzyme to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of a substrate mixture containing [14C]-L-arginine, NADPH, calmodulin, and other necessary cofactors.

  • Incubation: Incubate the reaction for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 200 µL of a stop buffer (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5).

  • Separation: Transfer the reaction mixture to a 96-well plate containing a cation-exchange resin (e.g., Dowex 50W). The positively charged, unreacted [14C]-L-arginine binds to the resin, while the neutral [14C]-L-citrulline product flows through.

  • Detection: Collect the flow-through, add a scintillation cocktail, and quantify the amount of [14C]-L-citrulline using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the Ki value using non-linear regression analysis.

Cellular nNOS Activity Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture medium.[10]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_griess_reaction Griess Reaction cluster_detection Detection C1 Seed 293T/nNOS Cells in 96-well Plate C2 Incubate 24h C1->C2 C3 Add Inhibitor Dilutions C2->C3 C4 Add Calcium Ionophore (e.g., A23187) to activate nNOS C3->C4 C5 Incubate for 2h C4->C5 S1 Collect Cell Culture Supernatant C5->S1 G1 Add Griess Reagent I (Sulfanilamide) to Samples & Standards S1->G1 S2 Prepare Nitrite Standards S2->G1 G2 Add Griess Reagent II (NED) G1->G2 G3 Incubate 10 min at Room Temperature G2->G3 D1 Measure Absorbance at 540 nm G3->D1

Caption: Workflow for the cellular Griess assay for NO production.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK 293T cells stably expressing nNOS (293T/nNOS) into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.[8]

  • Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test inhibitors.

  • nNOS Activation: Add a calcium ionophore (e.g., A23187) to the wells to increase intracellular calcium concentration, which activates nNOS.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Sample Collection: Carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant or nitrite standards. Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells.[11]

  • Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.[12]

  • Analysis: Construct a standard curve using the nitrite standards. Calculate the nitrite concentration in each sample and determine the IC50 value for each inhibitor.

Discussion and Future Outlook

The data presented in this guide demonstrate that the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold is a highly promising foundation for the development of potent and selective nNOS inhibitors. Compound A8321 shows a remarkable balance of high potency and, most importantly, excellent selectivity against eNOS, which is a critical factor for minimizing cardiovascular liability.[2] While its in vitro selectivity is slightly lower than the benchmark dipeptide Compound D-29 , its performance in the cellular assay is comparable, suggesting good potential for in vivo efficacy.

The rigid, bicyclic nature of the A8321 scaffold likely constrains the molecule into an optimal conformation for binding within the nNOS active site, exploiting unique residue differences to achieve selectivity.[6] In contrast, the non-selective binding of L-NNA underscores the necessity of moving beyond simple substrate analogs for therapeutic applications.

Future Directions:

  • Pharmacokinetic Profiling: The next logical step is to evaluate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of compounds containing the (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane scaffold to assess their drug-like properties.

  • In Vivo Efficacy Studies: Testing lead candidates in animal models of neuropathic pain or ischemic stroke will be crucial to validate the therapeutic potential of this inhibitor class.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modification of the scaffold can be explored to potentially enhance potency and further improve selectivity over iNOS.

References

  • Vertex AI Search. (2024, June 21). What are nNOS inhibitors and how do they work?
  • Huang, H., Li, H., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (n.d.). Structure-Guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase.
  • Li, H., et al. (n.d.). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PMC.
  • Silverman, R. B., et al. (n.d.). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry - ACS Publications.
  • Taylor & Francis Online. (2022, March 24). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques.
  • Ricciardolo, F. L. M., et al. (2008, January 1). Selective Inhibition of Neuronal Nitric Oxide Synthase by L-Arginine Derivatives.
  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • ScienCell. (n.d.). Nitric Oxide Assay (NO).
  • Mukherjee, P., et al. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests.
  • Mukherjee, P., et al. (2014, February 19). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews (RSC Publishing).
  • Abcam. (n.d.). Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084).
  • Cell Signaling Technology. (n.d.). Griess Reagent Nitrite Measurement Kit.
  • Dobrovolskaia, M. A., et al. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Wang, Y., et al. (n.d.). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC.

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a conformationally restricted bicyclic structure of significant interest in medicinal chemistry. As a key structural motif and a bioisostere for the tropane alkaloid core, it is integral to the development of novel therapeutics, including monoamine reuptake inhibitors and ligands for various central nervous system targets.[1][2][3] The synthesis of this scaffold, however, presents challenges in controlling stereochemistry and achieving high efficiency, making the choice of catalytic strategy paramount.

This guide provides a head-to-head comparison of different catalytic systems for the synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core and its close analogues. We will move beyond simple protocol listing to explain the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each approach.

Core Synthetic Strategies: An Overview

The construction of the bridged bicyclic system can be broadly categorized into two dominant approaches: (1) linear synthesis involving sequential ring closures, often via reductive amination, and (2) convergent synthesis using cycloaddition reactions to form the core in a single, stereochemically-defined step.

cluster_0 Synthetic Approaches Start Acyclic Precursors / Furans Reductive_Amination Reductive Amination & Hydrogenation Start->Reductive_Amination e.g., Furan-2,5-dimethanol Cycloaddition [3+2] Cycloaddition Start->Cycloaddition e.g., Diazo compounds + Dipolarophiles Target 8-oxa-3-azabicyclo[3.2.1]octane Reductive_Amination->Target Cycloaddition->Target

Caption: High-level overview of primary synthetic routes.

Head-to-Head Catalyst Performance

The selection of a catalyst dictates not only the reaction's efficiency but also its scalability, cost, and stereochemical outcome. Below, we compare the leading catalytic systems.

Catalyst SystemPrimary ApproachTypical YieldStereocontrolKey AdvantagesMajor Limitations
Raney® Nickel Reductive AminationHigh (Process Scale)DiastereoselectiveScalable, cost-effective, uses simple starting materials, robust.High pressure/temperature, pyrophoric catalyst, limited enantiocontrol.
Rhodium(II) Carboxylates [3+2] CycloadditionGood to ExcellentHigh (Exo/Endo)Mild conditions, high efficiency for complex analogues.Requires diazo precursors, catalyst cost, safety concerns with diazo compounds.[4]
Gold(I) Complexes Tandem CyclizationGood to ExcellentHigh DiastereoselectivityHigh atom economy, mild conditions, unique reactivity with enynes.Catalyst cost, sensitivity to impurities, substrate-specific.
Organocatalysts [5+2] CycloadditionModerate to GoodHigh EnantioselectivityMetal-free, enables asymmetric synthesis, operational simplicity.[5]Higher catalyst loading, may have limited substrate scope.

In-Depth Analysis of Catalytic Systems

Heterogeneous Catalysis: Raney® Nickel

This approach represents the most direct and industrially validated method for producing the parent 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride.[6] The strategy relies on the hydrogenation and reductive amination of furan-based starting materials.

Causality Behind Experimental Choices: The choice of Raney Nickel is driven by its high activity and cost-effectiveness for hydrogenation reactions on an industrial scale. The process involves the reduction of a furan ring to a tetrahydrofuran and a simultaneous or sequential reductive amination to form the piperidine portion of the bicyclic system. The reaction is typically performed under hydrogen pressure at elevated temperatures. Process safety and catalyst handling are critical considerations; Raney Ni is pyrophoric and must be handled as a slurry. For process optimization, ensuring the catalyst remains suspended is crucial for achieving complete conversion, a factor determined by stir speed and vessel geometry.[6]

Homogeneous Catalysis: Rhodium(II) and Gold(I) Complexes

For constructing highly functionalized or enantiomerically pure analogues, homogeneous metal catalysis offers unparalleled precision. These methods typically involve cycloaddition or tandem cyclization pathways.

A. Rhodium(II)-Catalyzed [3+2] Cycloaddition

This elegant strategy is used for the synthesis of the closely related 8-oxa-2 -azabicyclo[3.2.1]octane skeleton, and the principles are directly applicable. The reaction proceeds via a 1,3-dipolar cycloaddition between a carbonyl ylide and a dipolarophile.[4]

Mechanism Insight: The Rh(II) catalyst is essential for generating the key reactive intermediate, a carbonyl ylide, from a stable α-diazocarbonyl precursor. This ylide then undergoes a cycloaddition with a vinyl ether. The stereochemical outcome (endo vs. exo) can be influenced by the choice of Rh(II) catalyst and the substituents on the diazo compound.[7] For asymmetric synthesis, a dual-catalyst system combining an achiral Rh(II) complex with a chiral Lewis acid can be employed to control the facial selectivity of the dipolarophile's approach, leading to high enantioselectivity.[7]

cluster_0 Rhodium(II) Catalytic Cycle Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rh(II) Carbene Rh2L4->Carbene Diazo Diazo Precursor Diazo->Carbene - N₂ Ylide Carbonyl Ylide Carbene->Ylide Intramolecular rearrangement Product Cycloadduct Ylide->Product + Dipolarophile Dipolarophile Dipolarophile (e.g., vinyl ether) Product->Rh2L4 Catalyst Regeneration

Caption: Simplified Rh(II)-catalyzed carbonyl ylide formation.

B. Gold(I)-Catalyzed Tandem Reactions

Gold(I) catalysts, known for their strong π-acidity, are highly effective in activating alkynes for intramolecular cyclizations. This has been applied to the synthesis of the parent 8-oxabicyclo[3.2.1]octane core from enynol precursors.[8]

Mechanism Insight: The cationic Au(I) complex activates the alkyne, making it susceptible to nucleophilic attack by the pendant hydroxyl group. This initiates a cascade of events, often an oxonium/Prins-type cyclization, that rapidly builds the bicyclic framework with excellent diastereoselectivity. The reaction's success hinges on the precise arrangement of the reacting functional groups in the acyclic precursor.

Organocatalysis

Asymmetric organocatalysis provides a powerful, metal-free alternative for constructing chiral bicyclic systems. For the related 8-oxabicyclo[3.2.1]octane framework, a dual-catalyst system comprising a chiral primary aminothiourea and an achiral thiourea has been used to promote highly enantioselective intermolecular [5+2] cycloadditions.[5]

Mechanism Insight: This dual-catalyst system operates through non-covalent interactions. The primary amine catalyst reacts with a pyranone precursor to form a pyrylium ion intermediate. The chiral thiourea component then binds to this intermediate, creating a chiral environment that directs the approach of the alkene cycloaddition partner, thereby inducing high enantioselectivity.[5] This approach showcases how organocatalysis can orchestrate complex bond-forming events through a network of hydrogen bonds.

Experimental Protocols

Protocol 1: Scalable Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride via Reductive Amination (Industrial Method)

This protocol is adapted from a process development report and is designed for scalability.[6]

Workflow Diagram

Start Furan-2,5-dimethanol & NH₃/H₂O Reactor Load Reactor with Raney Nickel Catalyst Slurry Start->Reactor React Hydrogenate at Elevated Temperature & Pressure Reactor->React Filter Cool, Vent, and Filter Catalyst (Inert Atmosphere) React->Filter Solvent_Swap Solvent Exchange to Ethanol Filter->Solvent_Swap HCl_Add Add HCl in Ethanol Solvent_Swap->HCl_Add Crystallize Cool to Crystallize Product HCl_Add->Crystallize Isolate Filter and Dry Product Crystallize->Isolate End 8-Oxa-3-azabicyclo[3.2.1]octane HCl Isolate->End

Caption: Workflow for Raney Nickel reductive amination.

Step-by-Step Methodology:

  • Reactor Charging: Under an inert atmosphere, a suitable high-pressure reactor is charged with a slurry of Raney® Nickel catalyst in water.

  • Reagent Addition: A solution of furan-2,5-dimethanol in aqueous ammonia is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., to 500-1000 psi). The mixture is heated (e.g., to 120-150 °C) with vigorous stirring to ensure catalyst suspension. The reaction is monitored by hydrogen uptake until completion.

  • Catalyst Removal: After cooling and venting, the pyrophoric catalyst is carefully filtered under a nitrogen blanket.

  • Workup and Isolation: The aqueous filtrate is concentrated, and a solvent exchange to ethanol is performed.

  • Salt Formation: An ethanolic solution of hydrogen chloride is added to the crude amine solution.

  • Crystallization: The resulting slurry is cooled to induce crystallization of the hydrochloride salt.

  • Final Product: The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Rh(II)-Catalyzed [3+2] Cycloaddition for an 8-oxa-2-azabicyclo[3.2.1]octane Analogue

This protocol is a representative example of a modern cycloaddition approach for a closely related scaffold.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., dichloromethane). To this solution, add the dipolarophile (e.g., cyclohexyl vinyl ether, 5.0 equivalents).

  • Precursor Addition: A solution of the α-diazocarbonyl precursor (1.0 equivalent) in the same solvent is added slowly via syringe pump over several hours to the stirred catalyst solution at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound for safety and to prevent side reactions.

  • Reaction Monitoring: The reaction is monitored by TLC or LCMS for the disappearance of the diazo precursor.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 8-oxa-2-azabicyclo[3.2.1]octane cycloadduct.

Conclusion and Future Outlook

For the direct, large-scale synthesis of the parent 8-oxa-3-azabicyclo[3.2.1]octane, heterogeneous catalysis with Raney Nickel remains the most practical and economically viable method.[6] Its robustness and use of simple starting materials are significant advantages for industrial applications.

However, for the discovery and development of new chemical entities, where access to diverse, highly functionalized, and stereochemically pure analogues is critical, modern homogeneous and organocatalytic methods are indispensable. Rhodium(II) catalysis offers a rapid entry to complex skeletons from diazo precursors, while Gold(I) catalysis provides unique pathways for tandem cyclizations of enynes.[4][9] Furthermore, asymmetric organocatalysis represents a powerful, metal-free strategy to access enantiopure scaffolds, a critical requirement in modern drug development.[5]

The choice of catalyst is therefore not a matter of "best" in an absolute sense, but rather a strategic decision based on the specific goals of the synthesis: scale, cost, structural complexity, and the need for stereochemical control.

References

  • Asymmetric syntheses of 8-oxabicyclo[1][9][10]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. PMC. Available at: [Link]

  • Genomic and structural basis for evolution of tropane alkaloid biosynthesis. PNAS. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. Available at: [Link]

  • Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. Available at: [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. Available at: [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. TU Dortmund University. Available at: [Link]

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. Available at: [Link]

  • Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. SciSpace. Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. SciSpace. Available at: [Link]

  • synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. Available at: [Link]

  • Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development. Available at: [Link]

  • Au(i)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynol via oxonium/Prins-type cyclization. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. ACS Publications. Available at: [Link]

  • Asymmetric synthesis of 8‐Oxa‐6‐Azabicyclo[3.2.1]octanes via... ResearchGate. Available at: [Link]

  • Correction: Au(i)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynol via oxonium/Prins-type cyclization. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. The Davies Group. Available at: [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]

  • Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Royal Society of Chemistry. Available at: [Link]

  • Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization. Royal Society of Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 8-Oxa-3-azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of scaffolds explored, bicyclic structures have garnered significant attention due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional space, which is crucial for precise interactions with biological targets. This guide provides an in-depth comparative analysis of two closely related yet distinct bicyclic systems: the 8-oxa-3-azabicyclo[3.2.1]octane (oxatropane) and the 8-azabicyclo[3.2.1]octane (tropane) scaffolds. Both have been extensively investigated, particularly as potent inhibitors of monoamine transporters, which are implicated in a range of neurological and psychiatric disorders.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of the experimental choices and a critical evaluation of the structure-activity relationship (SAR) data.

Structural and Conformational Distinctions: The Foundation of Differential SAR

The core structural difference between the 8-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane scaffolds lies in the nature of the atom at the 8-position: a nitrogen atom in the former (a tropane) and an oxygen atom in the latter (an oxatropane). This seemingly subtle substitution has profound implications for the molecule's overall conformation, basicity, and hydrogen bonding potential, all of which are critical determinants of pharmacological activity.

The tropane scaffold, a key component of numerous natural alkaloids like cocaine and atropine, possesses a basic nitrogen atom that is typically protonated at physiological pH.[1][2][3] This positive charge can engage in crucial ionic interactions with negatively charged residues in the binding pockets of target proteins. In contrast, the ether oxygen of the oxatropane scaffold is a neutral, hydrogen bond acceptor. This fundamental difference necessitates distinct binding modes and can lead to significant variations in receptor affinity and selectivity.

Conformationally, both bicyclic systems are relatively rigid. The tropane ring system can exist in different conformations, and its derivatives, such as tropinone, are common starting points for synthesis.[4] The oxatropane scaffold also adopts a defined three-dimensional structure, influencing the spatial orientation of its substituents.[5]

Scaffold_Comparison cluster_0 8-Azabicyclo[3.2.1]octane (Tropane) cluster_1 8-Oxa-3-azabicyclo[3.2.1]octane (Oxatropane) Tropane Oxatropane caption Structural comparison of the tropane and oxatropane scaffolds.

Caption: Core structures of 8-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane.

Synthesis Strategies: Crafting the Scaffolds

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both tropane and oxatropane analogs can be prepared through various synthetic routes, often starting from readily available precursors.

Synthesis of 8-Azabicyclo[3.2.1]octane Analogs: A common and versatile method for the synthesis of tropane derivatives involves the reaction of rhodium-stabilized vinylcarbenoids with pyrroles.[6] This approach allows for the construction of the bicyclic core with substituents at various positions. Modifications to the aryl and nitrogen substituents can be readily achieved to explore the SAR.[6]

Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Analogs: The synthesis of oxatropane derivatives can be achieved through protocols like the Stille cross-coupling reaction.[5] For instance, 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters can be synthesized using this method, followed by reduction to yield the saturated bicyclic system.[5]

Comparative SAR at Monoamine Transporters

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key targets for both tropane and oxatropane analogs. Inhibition of these transporters can modulate neurotransmitter levels in the synapse, leading to various psychostimulant and therapeutic effects.

A direct comparison of the binding affinities of 3,4-dichlorophenyl-substituted analogs of 8-oxa-, 7β-hydroxy-8-aza-, and 8-azabicyclo[3.2.1]octanes reveals interesting trends in their interaction with DAT and SERT.

Table 1: Comparative Binding Affinities (Ki, nM) at DAT and SERT

Compound ScaffoldDAT Ki (nM)SERT Ki (nM)DAT/SERT SelectivityReference
8-Azabicyclo[3.2.1]octane0.81.90.42[7]
7β-Hydroxy-8-azabicyclo[3.2.1]octane1.5250.06[7]
8-Oxa-bicyclo[3.2.1]octane3.27100.33[7]

Key Insights from the Data:

  • DAT Affinity: The 8-azabicyclo[3.2.1]octane analog exhibits the highest affinity for the dopamine transporter, followed by the 7β-hydroxy-8-aza and then the 8-oxa analog. This suggests that the basic nitrogen at the 8-position plays a significant role in potent DAT inhibition.

  • SERT Affinity: The 8-azabicyclo[3.2.1]octane analog also shows the highest affinity for the serotonin transporter. The introduction of a 7β-hydroxyl group or replacement of the nitrogen with oxygen reduces SERT affinity.

  • Selectivity: The 7β-hydroxy-8-azabicyclo[3.2.1]octane analog displays the highest selectivity for DAT over SERT, primarily due to a more significant drop in its SERT affinity compared to its DAT affinity.

These findings underscore the principle that even minor structural modifications to the bicyclic core can have a dramatic impact on both potency and selectivity. The data also supports the observation that the 8-amino functionality in tropanes, while contributing to high affinity, is not an absolute requirement for DAT inhibition, as potent oxatropane analogs have been developed.[5][8]

Experimental Protocols: A Guide to In Vitro Evaluation

The determination of binding affinities and functional inhibition of monoamine transporters is typically carried out using in vitro assays. The following are standardized protocols for radioligand binding and uptake inhibition assays.

Radioligand Binding Assay for DAT and SERT

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep1 Homogenize brain tissue (e.g., rat striatum for DAT) in buffer prep2 Centrifuge and resuspend pellet to obtain membrane preparation prep1->prep2 inc1 Incubate membrane preparation with radioligand (e.g., [3H]WIN 35,428 for DAT) prep2->inc1 inc2 Add increasing concentrations of test compound inc1->inc2 inc3 Incubate at a specific temperature (e.g., 25°C) for a defined time inc2->inc3 sep1 Rapidly filter the incubation mixture through glass fiber filters inc3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 det1 Measure radioactivity on filters using liquid scintillation counting sep2->det1 ana1 Calculate specific binding by subtracting non-specific binding det1->ana1 ana2 Determine IC50 value (concentration of test compound that inhibits 50% of specific binding) ana1->ana2 ana3 Calculate Ki value using the Cheng-Prusoff equation ana2->ana3 caption Workflow for a typical radioligand binding assay.

Caption: A generalized workflow for determining the binding affinity of a compound to a target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, frontal cortex for SERT) in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.

  • Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human dopamine or serotonin transporter.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Conclusion: Guiding Future Drug Design

The comparative analysis of 8-oxa-3-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane analogs provides valuable insights for the rational design of novel monoamine transporter inhibitors. The choice of the bicyclic core has a significant impact on the resulting pharmacological profile.

  • The 8-azabicyclo[3.2.1]octane (tropane) scaffold generally leads to higher potency at both DAT and SERT, likely due to the presence of the basic nitrogen atom. This makes it a suitable starting point for developing potent, non-selective inhibitors or for fine-tuning selectivity through modifications at other positions.

  • The 8-oxa-3-azabicyclo[3.2.1]octane (oxatropane) scaffold offers a pathway to more selective compounds. The replacement of the nitrogen with an oxygen atom can significantly reduce affinity for certain transporters, thereby enhancing selectivity. This scaffold is particularly promising for the development of agents where a specific transporter profile is desired to minimize off-target effects.

Ultimately, the selection of the scaffold should be guided by the specific therapeutic goal. A thorough understanding of the subtle yet significant differences in the SAR of these two bicyclic systems is paramount for the successful development of the next generation of monoamine transporter modulators.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane, a critical bicyclic amine intermediate in pharmaceutical research and development. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals trained in the handling of hazardous chemicals.

Executive Summary: Core Chemical Hazards and Disposal Synopsis

Disposal must be conducted in accordance with all federal, state, and local regulations. The principal disposal method for bulk quantities and contaminated materials is incineration by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling and disposal. The risk profile of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane is based on data from its hydrochloride salt and the known reactivity of its functional groups.

Table 1: Hazard Profile of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane and its Hydrochloride Salt

HazardDescriptionPrimary Mitigation Strategy
Skin and Eye Irritation The hydrochloride salt is classified as a skin and eye irritant.[1][2] The free base should be assumed to have similar properties. Direct contact can cause redness, pain, and potential chemical burns.Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Respiratory Irritation The hydrochloride salt may cause respiratory irritation if inhaled.[2] The free base, although a solid, may be handled in a way that generates dust or aerosols.Handle in a well-ventilated area, preferably within a chemical fume hood.
Peroxide Formation As an ether, this compound can form shock-sensitive and explosive peroxides upon prolonged exposure to air and light. This is a critical and often overlooked hazard.Store in airtight, opaque containers, away from light and heat. Date containers upon receipt and opening. Periodically test for peroxides.
Incompatibility Expected to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.Segregate from incompatible materials during storage and in waste streams.
Combustibility While the flash point of the solid is not specified, related compounds are combustible solids.[3]Store away from ignition sources. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

Personal Protective Equipment (PPE) and Safe Handling

All personnel handling (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane must be equipped with and trained in the use of appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and after use.

  • Body Protection: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

Storage and Peroxide Management

Proper storage is critical to prevent degradation and the formation of hazardous peroxides.

  • Containers: Store in the original, tightly sealed, and clearly labeled container. If transferred, use an airtight, opaque container.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air.

  • Environment: Store in a cool, dry, and dark place, away from heat and direct sunlight.

  • Segregation: Store separately from incompatible materials, particularly acids and oxidizing agents.

Peroxide Detection and Management Workflow

Given the ether linkage, a peroxide management plan is essential.

Peroxide_Management cluster_storage Storage Protocol cluster_testing Peroxide Testing cluster_action Action Date_Received Date Container Received Date_Opened Date Container Opened Date_Received->Date_Opened Test_Schedule Test for Peroxides (e.g., every 6 months) Date_Opened->Test_Schedule Test Perform Peroxide Test (e.g., test strips) Test_Schedule->Test Evaluate Evaluate Results Test->Evaluate Use Safe to Use Evaluate->Use < 20 ppm Dispose Dispose as Hazardous Waste Evaluate->Dispose > 100 ppm or crystals present

Caption: Workflow for peroxide management of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane.

Procedure for Peroxide Testing (Iodide Method):

  • In a chemical fume hood, add 1-3 mL of the solvent containing the dissolved compound to an equal volume of acetic acid in a test tube.

  • Add a few drops of a 5% potassium iodide solution and shake.

  • The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.

Disposal Procedures

The disposal of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane must be managed as a hazardous waste stream, in compliance with EPA (RCRA) and OSHA regulations.

Disposal of Bulk and Unused Material
  • Containerization: Collect all waste (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane in a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition and made of a material that will not react with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane," and the approximate concentration. Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like acids or oxidizers.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal via incineration.

Spill Management and Cleanup

In the event of a spill, evacuate the area and ensure adequate ventilation. Do not attempt to clean up a large spill without proper training and equipment.

  • Containment: For small spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.

  • Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS office.

Decontamination and Disposal of Empty Containers

Empty containers that once held (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane must be decontaminated before disposal.

  • Initial Rinse: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste.

  • Neutralization Rinse (for the amine functionality):

    • Caution: This is a general procedure and has not been validated for this specific compound. Perform in a fume hood with appropriate PPE.

    • Rinse the container with a dilute solution of a weak acid, such as 5% citric acid. This will neutralize the basic amine residue.

    • Collect this rinseate as hazardous waste.

  • Final Rinse: Rinse the container with water. This final rinse water can typically be disposed of down the drain, but check with your local regulations.

  • Container Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's policies, which may include recycling or disposal as regular trash.

Disposal Decision Logic

The following diagram outlines the decision-making process for the proper disposal of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane in various forms.

Disposal_Logic cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway Start Material for Disposal Bulk Bulk/Unused Chemical Start->Bulk Spill Spill Debris Start->Spill Empty Empty Container Start->Empty HW_Container Collect in Labeled Hazardous Waste Container Bulk->HW_Container Spill->HW_Container Decon Decontaminate Container Empty->Decon Incinerate Arrange for Incineration (via EHS/Contractor) HW_Container->Incinerate Trash Dispose as Regular Trash/ Recycle Decon->Trash

Caption: Decision tree for the disposal of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, implementing robust safe handling and storage procedures, and adhering to the disposal protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and, when in doubt, seek guidance from your Environmental Health and Safety department.

References

  • Capot Chemical. (2026, February 8). MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Peroxide Formers. Retrieved from [Link]

  • ETH Zurich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Review of the Environmental Fate of Selected Chemicals. Retrieved from [Link]

Sources

Navigating the Safe Handling of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane , a heterocyclic amine, is a valuable building block in pharmaceutical research and development. Its unique bicyclic structure makes it a key component in the synthesis of novel therapeutic agents. However, like many specialized chemical reagents, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven approach to the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound, ensuring the safety of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

The known hazards associated with 8-oxa-3-azabicyclo[3.2.1]octane and its salts include:

  • Flammability: The compound is a flammable liquid and vapor.

  • Skin Irritation: It is known to cause skin irritation[1].

  • Serious Eye Irritation: Direct contact can lead to serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[2].

Given its classification as a heterocyclic amine, there is also a potential for it to be harmful if swallowed, inhaled, or absorbed through the skin, a common trait for this class of compounds[3][4][5]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum recommended PPE for handling (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing[6][7].
Hands Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use[6]. For prolonged contact or when handling larger volumes, consider heavier-duty gloves such as neoprene. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected[8].
Body Flame-resistant laboratory coatA flame-resistant lab coat is essential due to the flammability of the compound[6]. The coat should be fully buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodAll handling of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors[3]. If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be required. This would necessitate a formal respiratory protection program, including fit testing and training[6].
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in a laboratory setting[7][9].
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles Don1->Don2 Don3 Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4

Caption: The proper sequence for donning and doffing PPE is essential to prevent contamination.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Engineering Controls
  • Chemical Fume Hood: Always handle (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane in a certified chemical fume hood to control vapor inhalation[3].

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area[1].

Safe Handling Practices
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.

  • Transferring: When transferring the liquid, use a grounded and bonded container and receiving equipment to prevent static discharge, which can be an ignition source. Use only non-sparking tools.

  • Heating: Keep the compound away from heat, sparks, open flames, and hot surfaces. If heating is necessary, use a well-controlled heating mantle or oil bath in the fume hood.

  • Housekeeping: Keep the work area clean and uncluttered. Label all containers clearly.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area[1].

  • Keep away from incompatible materials such as acids and strong bases[1].

  • Store in a flammable liquids storage cabinet.

Disposal Plan: Responsible Waste Management

Proper disposal of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste, including excess reagent, contaminated gloves, and absorbent materials, in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.

Spill Management: A Step-by-Step Response

In the event of a spill, a prompt and well-rehearsed response is critical.

Spill_Response Alert Alert others and evacuate the immediate area Assess Assess the spill size and associated risks Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if appropriate and safe Contain->Neutralize Collect Collect absorbed material into a waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.